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  • Product: Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate
  • CAS: 1787856-48-7

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate: A Technical Whitepaper

Executive Summary & Chemical Identity As a Senior Application Scientist, I frequently encounter the challenge of handling highly reactive, unstable intermediates in complex synthetic routes. Sulfinic acids and sulfonyl c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently encounter the challenge of handling highly reactive, unstable intermediates in complex synthetic routes. Sulfinic acids and sulfonyl chlorides are notoriously prone to oxidative degradation and disproportionation. Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7) represents a highly elegant, field-proven solution to this problem. Rather than a static end-product, it is a dynamic, "masked" building block designed to safely store and transfer the highly valuable pyrimidin-2-ylmethanesulfinate moiety[1].

This compound is utilized extensively in advanced organic synthesis and drug development, serving as a critical precursor for generating complex heteroaryl sulfones, which are indispensable in target-directed medicinal chemistry and stereoselective carbon-carbon bond formations.

Quantitative Data & Physicochemical Properties

To facilitate experimental design, the core physicochemical properties of the compound are summarized below.

PropertyValueStructural Implication
CAS Number 1787856-48-7Unique identifier for procurement and safety tracking.
Chemical Formula C9H12N2O4SHighlights the presence of the heteroaryl and sulfone systems.
Molecular Weight 244.27 g/mol Optimal size for a transient protecting/transfer group.
H-Bond Donors 0Ensures lack of protic interference during base-catalyzed steps.
H-Bond Acceptors 6High solubility in polar aprotic solvents (THF, DMF, DMSO).
Rotatable Bonds 6Confers conformational flexibility during target binding.

Structural Deconstruction and Mechanistic Causality

The architectural brilliance of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate lies in its tripartite structure. Each functional group serves a distinct, causal purpose in synthetic workflows:

  • The Pyrimidin-2-ylmethyl Core: Pyrimidine is a privileged pharmacophore in medicinal chemistry, frequently utilized in kinase inhibitors and GPCR ligands due to its excellent hydrogen-bonding profile and metabolic stability.

  • The Sulfonyl (-SO2-) Linker: Beyond acting as a rigid, polar linker, the sulfone group is a strong electron-withdrawing moiety. It acidifies adjacent protons, which is critical for downstream transformations like the Julia-Kocienski olefination[2].

  • The Methyl Propanoate Protecting Group (3-methoxy-3-oxopropyl): This is the functional crux of the molecule. Bare sulfinic acids are unstable. By masking the sulfinate as a 3-methoxy-3-oxopropyl derivative, the compound becomes a shelf-stable powder. Under basic conditions, the electron-withdrawing ester makes the adjacent α -protons highly acidic, priming the molecule for a retro-Michael ( β -elimination) reaction[3].

G A Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (Stable Precursor) B Pyrimidin-2-ylmethyl Moiety (Pharmacophore) A->B  Target Binding   C Sulfonyl (-SO2-) Group (Polar Linker) A->C  H-Bond Acceptor   D Methyl Propanoate (Masked Sulfinate) A->D  Leaving Group  

Caption: Structural components and functional logic of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

Applications in Advanced Synthesis: The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a premier methodology for the stereoselective synthesis of alkenes. While traditional protocols rely on 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones, pyrimidin-2-yl sulfones have emerged as highly effective, next-generation alternatives, particularly for the synthesis of complex fluoroalkenes[2].

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate acts as the ultimate upstream precursor for these reactions. By deprotecting this scaffold to the active sulfinate, chemists can trap it with virtually any alkyl halide, rapidly assembling custom pyrimidin-2-yl sulfones tailored for specific, complex Julia-Kocienski couplings.

Experimental Workflows: The Self-Validating Protocol

To harness the utility of this compound, the methyl propanoate group must be cleanly cleaved to release the active sulfinate. The following protocol is designed as a self-validating system : by trapping the highly reactive sulfinate in situ, we bypass the need to isolate the unstable intermediate, directly yielding a stable, trackable product.

Protocol: Base-Catalyzed Deprotection and In Situ Electrophilic Trapping

Objective: To generate the pyrimidin-2-ylmethanesulfinate anion and trap it with an alkyl halide to synthesize a custom heteroaryl sulfone.

  • Step 1: Substrate Preparation Dissolve Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (1.0 mmol) in 10 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory. Moisture can prematurely protonate the generated sulfinate anion, leading to oxidative disproportionation and drastically reducing the yield.

  • Step 2: Base-Induced Retro-Michael Elimination Cool the solution to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) dropwise.

    • Causality: DBU is a sterically hindered, non-nucleophilic base. It selectively abstracts the acidic α -proton adjacent to the ester carbonyl without attacking the ester itself. This triggers the β -elimination, expelling methyl acrylate as a volatile byproduct and releasing the sulfinate anion.

  • Step 3: Electrophilic Trapping Add the target alkyl halide (1.5 mmol) directly to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The highly nucleophilic sulfur atom of the intermediate sulfinate rapidly attacks the alkyl halide via an SN​2 mechanism, forming a stable, customized sulfone.

  • Step 4: Isolation and Validation Quench the reaction with saturated aqueous NH4​Cl , extract with Ethyl Acetate (EtOAc), dry over MgSO4​ , and concentrate under reduced pressure.

    • System Validation: Analyze the crude mixture via 1H NMR. The complete disappearance of the characteristic propanoate multiplets (typically at 2.8–3.4 ppm) and the emergence of new alkyl-sulfone signals self-validates the successful elimination and trapping sequence.

G Step1 1. Substrate Dissolution (Anhydrous THF, 0°C) Step2 2. Base Addition (DBU) Trigger β-elimination Step1->Step2 Step3 3. Retro-Michael Cleavage (Expulsion of Methyl Acrylate) Step2->Step3 Step4 4. Sulfinate Anion Generation [Py-CH2-SO2]- Step3->Step4 Step5A 5A. Electrophilic Trapping (Alkyl Halide) -> Custom Sulfone Step4->Step5A  Path A   Step5B 5B. Chlorination (NCS/HCl) -> Sulfonyl Chloride Step4->Step5B  Path B  

Caption: Experimental workflow for base-catalyzed deprotection and subsequent functionalization.

Conclusion

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is a masterclass in protective group chemistry. By masking a highly reactive sulfinate behind a stable, base-labile propanoate ester, it provides chemists with a reliable, scalable entry point into pyrimidine-based sulfone chemistry. Whether utilized for synthesizing complex APIs or executing stereoselective Julia-Kocienski olefinations, understanding the mechanistic causality behind its structure ensures maximum synthetic efficiency.

Sources

Exploratory

Comprehensive NMR Characterization of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate: A Predictive and Mechanistic Guide

Executive Summary & Chemical Significance Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7)[1] is a highly functionalized building block utilized in advanced medicinal chemistry. Compounds featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7)[1] is a highly functionalized building block utilized in advanced medicinal chemistry. Compounds featuring sulfonyl propanoate moieties are frequently deployed as critical intermediates in the synthesis of pathway inhibitors, such as Hedgehog signaling antagonists [2]. Accurate structural characterization of this scaffold is paramount for downstream synthetic validation. This whitepaper provides an in-depth, predictive Nuclear Magnetic Resonance (NMR) analysis, detailing the causality behind the 1 H and 13 C chemical shifts driven by the molecule's unique electronic environment.

Electronic Environment and Structural Deconstruction

To understand the NMR spectra of this compound, the molecule must be dissected into three electronically distinct domains, each exerting specific inductive and resonance effects:

  • The Pyrimidine Ring: A highly π -deficient heteroaromatic system. The two nitrogen atoms exert a strong inductive and resonance-withdrawing effect, significantly deshielding adjacent protons and carbons [3].

  • The Sulfonyl Bridge (-SO 2​ -): A powerful electron-withdrawing group (EWG) that heavily polarizes adjacent C-H bonds, pushing their chemical shifts downfield [4].

  • The Methyl Propanoate Chain: A flexible aliphatic linker terminating in an ester carbonyl, which provides a distinct resonance signature and acts as a secondary EWG.

Structural_Logic M Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate P Pyrimidine Ring (Deshielding Effect) M->P S Sulfone Group (-SO2-) (Inductive Withdrawal) M->S E Methyl Ester (-COOCH3) (Carbonyl Resonance) M->E P1 H4/H6: ~8.8 ppm C2: ~162 ppm P->P1 S1 Bridge CH2: ~4.8 ppm Chain CH2: ~3.4 ppm S->S1 E1 OCH3: ~3.7 ppm C=O: ~171 ppm E->E1

Structural fragments of the compound and their corresponding NMR chemical shift influences.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum in CDCl 3​ is characterized by distinct, non-overlapping spin systems due to the isolating effect of the sulfone and ester groups.

  • Aromatic Region: The pyrimidine H4 and H6 protons are chemically equivalent and highly deshielded (~8.80 ppm) due to the adjacent electronegative nitrogen atoms and the aromatic ring current. They couple with H5 (~7.35 ppm) to form a classic doublet-triplet pattern with a coupling constant ( J ) of ~5.0 Hz.

  • Methylene Bridge (Py-CH 2​ -SO 2​ -): This singlet is uniquely positioned between two strong EWGs. While a standard benzyl sulfone CH 2​ appears around 4.3 ppm, the π -deficient pyrimidine ring further strips electron density, pushing this peak to approximately 4.80 ppm.

  • Aliphatic Chain: The -CH 2​ -CH 2​

    • system forms an A 2​ X 2​ spin system (appearing as two triplets). The methylene adjacent to the sulfone is more deshielded (~3.45 ppm) than the one adjacent to the ester (~2.85 ppm).
Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Rationale
Py-H4, H6 8.80Doublet (d)2H5.0Strong deshielding by adjacent N atoms.
Py-H5 7.35Triplet (t)1H5.0Meta to N atoms; least deshielded aromatic proton.
Py-CH 2​ -SO 2​ 4.80Singlet (s)2H-Extreme deshielding by dual EWGs (Pyrimidine + Sulfone).
-OCH 3​ 3.70Singlet (s)3H-Standard methyl ester resonance.
SO 2​ -CH 2​ - 3.45Triplet (t)2H7.5Inductive withdrawal from the adjacent sulfone group.
-CH 2​ -COO- 2.85Triplet (t)2H7.5Alpha to the ester carbonyl; moderate deshielding.

13 C NMR Spectral Analysis & Causality

The 13 C spectrum provides definitive proof of the carbon skeleton, particularly the quaternary carbons which are invisible in 1 H NMR.

  • Quaternary Carbons: The ester carbonyl (C=O) resonates at ~171.0 ppm. The pyrimidine C2 is highly deshielded (~162.0 ppm) due to its position directly between two electronegative nitrogen atoms.

  • Aliphatic Carbons: The bridging methylene carbon is severely deshielded (~61.0 ppm) compared to standard alkanes, validating the dual EWG attachment.

Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Rationale
C=O (Ester) 171.0Quaternary (C)Carbonyl resonance; highly deshielded.
Py-C2 162.0Quaternary (C)Flanked by two N atoms; strong inductive withdrawal.
Py-C4, C6 157.5Methine (CH)Adjacent to N atoms; π -deficient.
Py-C5 121.0Methine (CH)Meta to N atoms; highest electron density on the ring.
Py-CH 2​ -SO 2​ 61.0Methylene (CH 2​ )Deshielded by both the pyrimidine ring and sulfone group.
-OCH 3​ 52.5Methyl (CH 3​ )Standard methoxy carbon shift.
SO 2​ -CH 2​ - 47.0Methylene (CH 2​ )Alpha to the sulfone group.
-CH 2​ -COO- 27.5Methylene (CH 2​ )Alpha to the carbonyl group.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity data, the following protocol integrates self-validating quality control steps.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is chosen because the molecule lacks exchangeable protons (e.g., -OH, -NH), making aprotic solvents ideal. TMS provides an internal standard at 0.00 ppm to lock the chemical shift scale.

Step 2: 1 H NMR Acquisition

  • Action: Acquire at 400 MHz using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 1.5 seconds.

  • Causality: A 30° pulse ensures complete longitudinal relaxation between scans for small molecules, guaranteeing that the integration ratios (e.g., 2:1 for H4/6 to H5) are perfectly quantitative.

  • Validation: Verify the solvent residual peak is exactly at 7.26 ppm. If absent or shifted, the lock signal has failed.

Step 3: 13 C NMR Acquisition

  • Action: Acquire at 100 MHz using a 30° pulse, 256-512 scans, and a D1 of 2.0 to 3.0 seconds.

  • Causality: Quaternary carbons (C=O, Py-C2) lack attached protons, leading to inefficient dipole-dipole relaxation and long T1​ times. An extended D1 prevents these signals from being saturated and lost in the baseline.

  • Validation: Check for the presence of the C=O peak at ~171 ppm. If the signal-to-noise ratio (SNR) is <3:1, double the number of scans and increase D1.

NMR_Workflow A Sample Preparation (CDCl3 + TMS, 298K) B 1H NMR Acquisition (400 MHz, ns=16, D1=1.5s) A->B C 13C NMR Acquisition (100 MHz, ns=512, D1=3.0s) A->C D Data Processing (FT, Phase & Baseline Corr.) B->D C->D E Spectral Analysis (Peak Picking & Integration) D->E F Structural Verification (Validate C=O & Py-C2) E->F

NMR workflow for the structural validation of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

Conclusion

The structural validation of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate relies heavily on understanding the profound deshielding effects of its pyrimidine and sulfone moieties. By correlating these electronic properties with predicted NMR shifts and utilizing a self-validating acquisition protocol, researchers can confidently confirm the integrity of this crucial synthetic building block prior to downstream biological assays.

References

  • PubChem. "2-Methylpyrimidine | C5H6N2 | CID 78748." National Center for Biotechnology Information. URL:[Link]

  • MDPI. "1-Nitro-3-[(benzylsulfonyl)methyl]benzene." Molbank, 2006. URL:[Link]

Sources

Foundational

Physicochemical properties of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate Abstract Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is a heterocyclic compound incorporating a p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

Abstract

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is a heterocyclic compound incorporating a pyrimidine ring, a sulfone group, and a methyl ester moiety. While this specific molecule is not extensively documented in public literature, its structural components are of significant interest in medicinal and materials chemistry. Pyrimidine derivatives are foundational to numerous bioactive compounds, and the sulfone group is a key pharmacophore in various therapeutic agents. This guide provides a comprehensive theoretical and practical framework for its synthesis, purification, and characterization. We will explore the logical synthetic pathway, predict its physicochemical and spectroscopic properties based on established chemical principles, and provide detailed experimental protocols for its preparation and analysis, designed for researchers, scientists, and professionals in drug development.

Introduction and Rationale

The convergence of a pyrimidine nucleus with a sulfone linker and an ester terminus in Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate suggests a molecule with potential for diverse chemical interactions and biological activities. Pyrimidines are central to life as components of nucleic acids and are found in a wide array of pharmaceuticals, including antiviral and anticancer agents.[1][2] The sulfone group is known for its metabolic stability and ability to act as a hydrogen bond acceptor, making it a valuable component in drug design.[3]

This technical guide is structured to serve as a foundational resource. Given the absence of direct experimental data for the title compound, we present a robust, scientifically-grounded pathway for its synthesis and characterization. The methodologies described herein are based on well-established, high-yield chemical transformations, providing a reliable roadmap for its practical realization in a laboratory setting.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate can be logically achieved through a three-step sequence:

  • Synthesis of the Thiol Intermediate : Preparation of (Pyrimidin-2-yl)methanethiol.

  • Thiol-Michael Addition : Conjugate addition of the thiol to methyl acrylate to form the thioether precursor.

  • Oxidation : Selective oxidation of the thioether to the target sulfone.

This synthetic route is illustrated in the workflow diagram below.

G cluster_0 Step 1: Thiol Synthesis cluster_1 Step 2: Thiol-Michael Addition cluster_2 Step 3: Oxidation Start 2-Methylpyrimidine Intermediate1 (Pyrimidin-2-yl)methanethiol Start->Intermediate1 Radical Halogenation & Thiolation Intermediate2 Methyl 3-((pyrimidin-2-yl)methylthio)propanoate (Thioether Precursor) Intermediate1->Intermediate2 Base or Nucleophile Catalyst FinalProduct Methyl 3-((pyrimidin-2-yl)methylsulfonyl)propanoate (Target Compound) Intermediate2->FinalProduct Oxidizing Agent (e.g., H₂O₂) Acrylate Methyl Acrylate Acrylate->Intermediate2

Caption: Proposed three-step synthesis workflow for the target compound.

Step 1: Synthesis of (Pyrimidin-2-yl)methanethiol

The initial step involves the functionalization of a suitable pyrimidine precursor. A common route would be the radical halogenation of 2-methylpyrimidine followed by displacement with a thiol source.

Protocol: Synthesis of (Pyrimidin-2-yl)methanethiol

  • Halogenation: To a solution of 2-methylpyrimidine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide (0.05 eq).

  • Reflux the mixture under inert atmosphere (N₂) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)pyrimidine.

  • Thiolation: Dissolve the crude 2-(bromomethyl)pyrimidine in ethanol. Add sodium thiomethoxide (NaSMe) or thiourea followed by basic hydrolysis (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (pyrimidin-2-yl)methanethiol.

Step 2: Synthesis of Methyl 3-((pyrimidin-2-yl)methylthio)propanoate

This step utilizes the Thiol-Michael addition, a highly efficient and atom-economical reaction for forming carbon-sulfur bonds.[4] The reaction proceeds rapidly under either base or nucleophilic catalysis.[5]

Protocol: Thiol-Michael Addition

  • Catalyst Selection: Phosphine catalysts, such as dimethylphenylphosphine (DMPP), are highly effective for this transformation, often leading to complete conversion in minutes with minimal side reactions.[5] Alternatively, a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (pyrimidin-2-yl)methanethiol (1.0 eq) and methyl acrylate (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount of DBU (0.1 eq) or DMPP (0.05 eq) dropwise at room temperature.

  • Monitoring: The reaction is typically exothermic. Monitor the reaction progress by TLC or ¹H NMR for the disappearance of the thiol and acrylate starting materials. The reaction is often complete within 1-2 hours.

  • Workup: Once the reaction is complete, quench with a dilute aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude thioether, Methyl 3-((pyrimidin-2-yl)methylthio)propanoate, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Step 3: Oxidation to Methyl 3-((pyrimidin-2-yl)methylsulfonyl)propanoate

The final step is the oxidation of the thioether to the corresponding sulfone. This transformation must be carefully controlled to avoid over-oxidation or side reactions. Hydrogen peroxide is a green and effective oxidant for this purpose.[6][7]

Protocol: Sulfide to Sulfone Oxidation

  • Reaction Setup: Dissolve the thioether precursor (1.0 eq) in a suitable solvent such as methanol or acetic acid.

  • Oxidant Addition: Cool the solution in an ice bath to 0 °C. Slowly add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction Progress: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours. The selective oxidation of sulfides to sulfones is a well-established procedure.[8] Monitor the reaction by TLC until the starting thioether is fully consumed.

  • Workup: Carefully quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: After solvent removal under reduced pressure, the crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product, Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

Physicochemical and Spectroscopic Profile (Predicted)

The following properties are predicted based on the chemical structure and data from analogous compounds. Experimental verification is required for confirmation.

Structural and General Properties
PropertyPredicted ValueJustification
IUPAC Name Methyl 3-((pyrimidin-2-yl)methylsulfonyl)propanoateBased on standard nomenclature rules.
Molecular Formula C₉H₁₂N₂O₄SDerived from the chemical structure.
Molecular Weight 244.27 g/mol Calculated from the molecular formula.
CAS Number Not assignedThe compound is not currently indexed in the CAS registry.
Appearance White to off-white solidThe presence of polar sulfone and pyrimidine groups, along with a moderate molecular weight, suggests a solid state at room temperature.
Solubility Soluble in methanol, ethyl acetate, dichloromethane, acetone. Sparingly soluble in water. Insoluble in hexanes.The molecule contains both polar (sulfone, ester, pyrimidine) and non-polar (methylene groups) regions, suggesting solubility in moderately polar organic solvents.[9]
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The predicted data below serves as a reference for experimental analysis.[10]

¹H NMR (Proton Nuclear Magnetic Resonance) Predicted spectrum in CDCl₃, 400 MHz.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.80d2HH-4, H-6 (Pyrimidine)Protons on the pyrimidine ring adjacent to nitrogen atoms are significantly deshielded.
~7.40t1HH-5 (Pyrimidine)The proton at the 5-position of the pyrimidine ring.
~4.50s2HPy-CH₂ -SO₂Methylene protons adjacent to the electron-withdrawing pyrimidine ring and sulfone group are deshielded.
~3.75s3HO-CH₃ Classic chemical shift for methyl ester protons.
~3.40t2HSO₂-CH₂ -CH₂Methylene protons alpha to the sulfone group.
~2.90t2HCH₂-CH₂ -COOCH₃Methylene protons alpha to the carbonyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Predicted spectrum in CDCl₃, 101 MHz.

Chemical Shift (δ) ppmAssignmentRationale
~172.0C =O (Ester)Typical chemical shift for an ester carbonyl carbon.
~165.0C -2 (Pyrimidine)Carbon atom of the pyrimidine ring attached to the side chain.
~158.0C -4, C -6 (Pyrimidine)Equivalent carbons on the pyrimidine ring.
~122.0C -5 (Pyrimidine)Carbon at the 5-position of the pyrimidine ring.
~58.0Py-C H₂-SO₂Methylene carbon deshielded by adjacent pyrimidine and sulfone groups.
~52.5O-C H₃Methyl ester carbon.
~48.0SO₂-C H₂-CH₂Methylene carbon alpha to the sulfone group.
~25.0CH₂-C H₂-COOCH₃Methylene carbon alpha to the carbonyl group.

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3050-3000C-H (Aromatic)Stretch
~2950-2850C-H (Aliphatic)Stretch
~1740C=O (Ester)Stretch
~1590, 1570C=N, C=C (Pyrimidine)Ring Stretch
~1320S=O (Sulfone)Asymmetric Stretch
~1120S=O (Sulfone)Symmetric Stretch
~1200C-O (Ester)Stretch

Mass Spectrometry (MS-ESI)

m/z ValueIon
245.06[M+H]⁺
267.04[M+Na]⁺

Workflow for Compound Characterization

A systematic approach is crucial for confirming the identity and purity of the synthesized compound.

G cluster_D Spectroscopic Analysis A Crude Product (Post-Synthesis) B Purification (Column Chromatography or Recrystallization) A->B C Purity Assessment (TLC, HPLC, mp) B->C D Structural Confirmation C->D E ¹H NMR & ¹³C NMR H Final Characterized Compound E->H F Mass Spectrometry (HRMS) F->H G FTIR Spectroscopy G->H

Caption: Standard workflow for purification and characterization.

Conclusion

This guide provides a comprehensive theoretical and practical framework for the synthesis and characterization of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate. By leveraging well-established synthetic methodologies—including thiol-Michael addition and selective sulfide oxidation—this guide offers a reliable pathway for researchers to access this novel compound. The predicted physicochemical and spectroscopic data serve as a valuable reference for analytical confirmation. The successful synthesis and subsequent study of this molecule could provide new insights and opportunities in the fields of medicinal chemistry and materials science.

References

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  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. (URL: )
  • Nair, D. P., Podgórski, M., & Bowman, C. N. (2013). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.
  • CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google P
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  • Manimekalai, A., et al. (2009). Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones.
  • ChemicalBook. (n.d.).
  • Sigma-Aldrich. (n.d.). Methyl 3-(pyridin-2-ylamino)
  • Reddy, S. K., et al. (2012). Investigation into thiol-(meth)
  • Roth, B. D., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. PubMed. (URL: )
  • Kim, J., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC. (URL: )
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Exploratory

An In-Depth Technical Guide to Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate: Physicochemical Properties, Synthesis, and Biological Evaluation

Foreword In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The pyrimidine core, a fundamental component of nucleobases, and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The pyrimidine core, a fundamental component of nucleobases, and the sulfonyl group, a key pharmacophore in a multitude of therapeutic agents, represent two such scaffolds of immense significance.[1][2][3][4] This technical guide provides a comprehensive exploration of a novel molecule that marries these two entities: Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

This document is intended for researchers, scientists, and drug development professionals. It offers a deep dive into the physicochemical properties, a plausible synthetic pathway, and detailed protocols for the characterization and preliminary biological evaluation of this compound. The insights provided herein are grounded in established chemical principles and field-proven experimental methodologies, aiming to empower researchers in their quest for novel therapeutic agents.

Physicochemical Properties of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

A thorough understanding of a compound's physicochemical properties is paramount for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Molecular Structure and Weight

The chemical structure of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is depicted below:

From this structure, the molecular formula is determined to be C9H12N2O4S .

The molecular weight is calculated by summing the atomic weights of the constituent atoms:

  • Carbon (C): 9 x 12.011 u = 108.099 u

  • Hydrogen (H): 12 x 1.008 u = 12.096 u

  • Nitrogen (N): 2 x 14.007 u = 28.014 u

  • Oxygen (O): 4 x 15.999 u = 63.996 u

  • Sulfur (S): 1 x 32.065 u = 32.065 u

Total Molecular Weight: 244.27 g/mol [5]

Boiling Point (Estimated)

As of the writing of this guide, no experimental boiling point data for Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate has been reported in the literature. However, an estimation can be made by considering the boiling points of structurally analogous compounds. For instance, methyl 3-phenylpropanoate has a boiling point of 238.5 °C at 760 mmHg.[6] Given the presence of the polar sulfonyl group and the pyrimidine ring, which are expected to increase intermolecular forces, the boiling point of the title compound is anticipated to be significantly higher than that of methyl 3-phenylpropanoate. A reasonable estimate would place it in the range of 280-320 °C at atmospheric pressure, though this would likely be accompanied by decomposition. Vacuum distillation would be the preferred method for its purification.

Summary of Physicochemical Data
PropertyValueSource/Method
Molecular FormulaC9H12N2O4S---
Molecular Weight244.27 g/mol Calculation[5]
Boiling Point280-320 °C (estimated)Estimation based on analogs[6]
AppearanceExpected to be a solid at room temperature---

Synthesis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

A plausible and efficient two-step synthetic route for the preparation of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is proposed. This pathway involves a base-catalyzed Michael addition followed by an oxidation reaction.

Proposed Synthetic Pathway

The synthesis commences with the reaction of pyrimidin-2-ylmethanethiol with methyl acrylate in a Michael addition reaction to yield the thioether intermediate, Methyl 3-(pyrimidin-2-ylmethylsulfanyl)propanoate. Subsequent oxidation of this thioether with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), affords the target sulfone.[7]

Synthetic Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Oxidation Thiol Pyrimidin-2-ylmethanethiol Thioether Methyl 3-(pyrimidin-2-ylmethylsulfanyl)propanoate Thiol->Thioether + Acrylate Methyl Acrylate Acrylate->Thioether Base Base (e.g., Triethylamine) Base->Thiol catalyst Sulfone Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate Thioether->Sulfone Oxidation Oxidant m-CPBA Oxidant->Thioether

Caption: Proposed two-step synthesis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-(pyrimidin-2-ylmethylsulfanyl)propanoate (Thioether Intermediate)

This procedure is adapted from established protocols for thiol-Michael additions.[8][9]

  • Materials:

    • Pyrimidin-2-ylmethanethiol (1.0 eq)

    • Methyl acrylate (1.1 eq)

    • Triethylamine (0.1 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of pyrimidin-2-ylmethanethiol in anhydrous DCM, add triethylamine.

    • Cool the mixture to 0 °C in an ice bath.

    • Add methyl acrylate dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (Target Compound)

This procedure is based on the well-established oxidation of thioethers to sulfones using m-CPBA.[7][10]

  • Materials:

    • Methyl 3-(pyrimidin-2-ylmethylsulfanyl)propanoate (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA, 2.2 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the thioether intermediate in DCM and cool the solution to 0 °C.

    • Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure sulfone.

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the methylene groups of the propanoate chain, and the methyl ester group. The chemical shifts of the methylene protons adjacent to the sulfonyl group will be significantly downfield compared to the thioether precursor due to the electron-withdrawing nature of the sulfone.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atom of the methylene group attached to the sulfonyl group will also exhibit a downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in confirming the presence of the sulfonyl group, which exhibits two strong, characteristic stretching vibrations.[11]

Functional GroupCharacteristic Absorption (cm⁻¹)
S=O (asymmetric stretch)~1350-1300
S=O (symmetric stretch)~1160-1120
C=O (ester)~1740
C=N (pyrimidine)~1570
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) should be observed at m/z corresponding to the calculated molecular weight. Characteristic fragmentation patterns for aliphatic sulfones often involve the loss of SO₂.[12][13]

Potential Biological Applications and In Vitro Evaluation

The hybridization of the pyrimidine and sulfonyl moieties suggests that Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate could possess interesting biological activities, particularly in the realm of oncology.[14][15] Pyrimidine derivatives are known to act as kinase inhibitors, and the sulfonyl group can participate in crucial hydrogen bonding interactions within enzyme active sites.[10][16]

Hypothetical Target: Protein Kinases

Given the structural precedents, a plausible hypothesis is that this compound could act as an inhibitor of protein kinases that are dysregulated in cancer. A logical starting point for screening would be a panel of cancer-related kinases.

Experimental Workflow for Biological Evaluation

Biological Evaluation Workflow Compound Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Compound->Cytotoxicity Kinase_Screening Kinase Inhibition Screening (Panel of Kinases) Compound->Kinase_Screening IC50 IC50 Determination for Hit Kinases Kinase_Screening->IC50 MoA Mechanism of Action Studies IC50->MoA Lead_Optimization Lead Optimization MoA->Lead_Optimization

Caption: A typical workflow for the initial biological evaluation of a novel compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).[2][17]

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of a specific kinase.[1][18]

  • Principle: A common method is to quantify the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate from ATP.

  • Procedure:

    • In a 384-well plate, combine the kinase, a suitable substrate, and ATP.

    • Add serial dilutions of the test compound.

    • Incubate the reaction for a specified time at room temperature.

    • Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

    • Plot the kinase activity against the compound concentration to determine the IC50 value.

Conclusion

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate represents a novel chemical entity with the potential for interesting biological activity, stemming from the combination of the pyrimidine and sulfonyl functional groups. This guide has provided a comprehensive overview of its physicochemical properties, a detailed and plausible synthetic route, and standardized protocols for its characterization and initial biological evaluation. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry, facilitating the exploration of this and related compounds as potential therapeutic agents.

References

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). Taylor & Francis. [Link]

  • Polymer Chemistry. (n.d.). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. [Link]

  • Wikipedia. (n.d.). Sulfone. [Link]

  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • PMC. (n.d.). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). SpringerLink. [Link]

  • PMC. (2024, April 16). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. [Link]

  • Reaction Chemistry & Engineering. (n.d.). The electrochemical oxidation of a thioether to form an API intermediate and the effects of substrate electronics on impurity formation. [Link]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

  • ACS Publications. (2022, July 1). Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. [Link]

  • PMC. (2023, February 28). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. [Link]

  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. [Link]

  • The Royal Society of Chemistry. (n.d.). Phenyl methyl sulfone. [Link]

  • Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • Final Draft. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

  • Canadian Journal of Chemistry. (n.d.). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. [Link]

  • MDPI. (2008, February 7). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • ResearchGate. (2026, January 19). Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. [Link]

  • PubChem. (n.d.). Penicillenic acid. [Link]

  • ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS). [Link]

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Foundational

Crystal Structure Analysis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate: A Technical Guide

Introduction and Structural Rationale Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7) is a highly versatile small-molecule scaffold utilized in organic synthesis and pharmaceutical drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7) is a highly versatile small-molecule scaffold utilized in organic synthesis and pharmaceutical drug development[1]. The molecule integrates three distinct crystallographic and electronic features: an electron-deficient pyrimidine ring, a highly polar sulfonyl ( −SO2​− ) linker, and a conformationally flexible propanoate ester chain.

Determining its exact three-dimensional conformation via single-crystal X-ray diffraction (SCXRD) is critical for elucidating its structure-activity relationships (SAR). In the solid state, pyrimidine-sulfonyl derivatives are governed by a complex interplay of non-covalent interactions, specifically π−π stacking between adjacent heteroaromatic rings and extensive non-classical hydrogen bonding networks driven by the strongly electronegative sulfonyl oxygen atoms[2][3].

Experimental Protocols: From Crystallization to Diffraction

To ensure structural fidelity, the experimental workflow must be treated as a self-validating system where each physical manipulation is mathematically accounted for during final refinement.

Single Crystal Growth (Anti-Solvent Diffusion)

The objective is to obtain a single, pristine crystal with dimensions between 0.1 and 0.4 mm, free of macroscopic twinning or solvent inclusions.

  • Dissolution: Dissolve 50 mg of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate in a minimum volume (approx. 1-2 mL) of a moderately polar solvent such as dichloromethane (DCM) or ethyl acetate.

  • Layering: Carefully transfer the solution to a narrow glass vial. Slowly layer a non-polar anti-solvent (e.g., n-hexane or diethyl ether) over the solution in a 1:2 volume ratio to create a distinct phase boundary.

  • Incubation: Cap the vial and leave it undisturbed at ambient temperature for 48–72 hours.

  • Causality: Slow diffusion of the anti-solvent gradually reduces the solubility gradient. This controlled thermodynamic environment promotes the nucleation of a single, stable polymorph rather than kinetic precipitation, which often yields microcrystalline powders unsuitable for SCXRD.

Crystal Mounting and X-Ray Data Collection
  • Selection: Under a polarized light microscope, select a crystal that extinguishes light uniformly when rotated, indicating a single domain.

  • Mounting: Submerge the crystal in a drop of Paratone-N oil, pick it up using a Kapton loop, and immediately transfer it to the diffractometer's goniometer head under a cold nitrogen stream (100 K)[4][5].

  • Diffraction: Collect data using a microfocus rotating anode X-ray source equipped with a hybrid pixel array detector (e.g., Mo , λ=0.71073 Å or Cu , λ=1.54184 Å)[4][6].

  • Causality: Paratone oil acts as a cryoprotectant, preventing atmospheric moisture condensation and securing the crystal. Low-temperature data collection (100 K) is non-negotiable; it minimizes thermal atomic vibrations (reducing the Debye-Waller factor), which sharpens high-angle diffraction spots and allows for the accurate mathematical modeling of anisotropic displacement parameters (ADPs)[7].

Workflow Cryst Single Crystal Growth (Slow Diffusion) Mount Crystal Mounting (Paratone Oil, 100K) Cryst->Mount Diffract X-ray Diffraction (Mo/Cu Kα radiation) Mount->Diffract Reduce Data Reduction & Absorption Correction Diffract->Reduce Solve Structure Solution (SHELXT) Reduce->Solve Refine Least-Squares Refinement (SHELXL / Olex2) Solve->Refine Validate Validation (checkCIF/PLATON) Refine->Validate

Step-by-step experimental and computational workflow for X-ray crystallography.

Computational Data Reduction, Solution, and Refinement

Data Reduction and Absorption Correction

Raw frame data must be integrated and scaled. Apply a multi-scan absorption correction (e.g., using the SCALE3 ABSPACK algorithm)[4][6].

  • Causality: The sulfur atom in the sulfonyl group anomalously scatters and absorbs X-rays more strongly than the surrounding carbon, nitrogen, and oxygen atoms. Failing to correct for this differential absorption leads to systematic errors in the electron density map, manifesting as artificial residual density peaks near the sulfur atom.

Structure Solution and Least-Squares Refinement
  • Phase Solution: Solve the phase problem using Intrinsic Phasing via the SHELXT algorithm[4]. This rapidly locates the heavy atoms (S, O, N) and the carbon backbone.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical interface[8][9]. Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Atom Treatment: Place hydrogen atoms in geometrically idealized positions and refine them using a riding model. Set the isotropic displacement parameters ( Uiso​ ) to 1.2Ueq​(C) for methylene/aromatic protons, and 1.5Ueq​(C) for the terminal methyl group of the propanoate ester[5][7].

  • Causality: X-ray diffraction measures electron density, not nuclear positions. Because the electron density of a covalent C−H bond is shifted toward the carbon atom, freely refining hydrogen atoms results in systematically shortened, physically unrealistic bond lengths. The riding model enforces chemical sensibility while drastically reducing the data-to-parameter ratio, preventing over-parameterization.

Structural Analysis and Intermolecular Interactions

Once refined, the crystallographic model reveals the exact spatial arrangement. For Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate, specific structural markers dictate its solid-state behavior[2][3][10]:

  • Conformational Dihedral Angles: The torsion angle between the pyrimidine ring plane and the C−S−C plane of the sulfonyl group dictates whether the molecule adopts a V-shape or an extended conformation. This flexibility is heavily influenced by crystal packing forces.

  • Supramolecular Assembly ( π−π Stacking): The electron-deficient nature of the pyrimidine ring promotes parallel displaced π−π stacking. Centroid-centroid distances between adjacent pyrimidine rings of <3.8 Å indicate significant stabilizing interactions[10].

  • Hydrogen Bonding Networks: The sulfonyl oxygen atoms and pyrimidine nitrogen atoms act as aggressive hydrogen-bond acceptors. They typically form non-classical C−H⋯O and C−H⋯N networks (with O⋯H distances <2.6 Å) that lock the crystal lattice into a rigid three-dimensional network[11].

Interactions Molecule Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate Pyr Pyrimidine Ring (Electron Deficient) Molecule->Pyr Sulf Sulfonyl Group (-SO2-) (Strong H-Bond Acceptor) Molecule->Sulf Est Propanoate Ester (Conformational Flexibility) Molecule->Est PiPi π-π Stacking (Intermolecular) Pyr->PiPi Centroid-Centroid < 3.8Å HBond C-H···O / C-H···N (Hydrogen Bonding) Pyr->HBond Ring N acceptor Sulf->HBond O···H distance < 2.6Å Est->HBond Carbonyl O acceptor

Logical mapping of functional groups to their primary solid-state intermolecular interactions.

Quantitative Data Presentation and Validation

Before structural data is utilized for downstream applications (e.g., computational docking or publication), the refinement must be validated. The self-validating nature of modern crystallography is enforced by checkCIF/PLATON[12]. This tool checks for missed higher symmetry (e.g., refining in P1 when the true space group is P1ˉ ) and ensures the data completeness and quality metrics are within acceptable scientific bounds.

Table 1: Expected Crystallographic Parameters for Pyrimidine-Sulfonyl Derivatives
ParameterExpected Range / ValueStructural Rationale
Crystal System Monoclinic or TriclinicTypical for asymmetric organic small molecules lacking internal high-order rotational symmetry.
Space Group P21​/c or P1ˉ Most common space groups accommodating efficient, dense centrosymmetric packing.
R-factor ( R1​ ) <0.05 ( 5% )Indicates a high-quality model fit to the observed diffraction data; values >0.10 suggest twinning or severe disorder.
Goodness-of-Fit (S) 0.95−1.05 Validates that the weighting scheme applied during least-squares refinement is statistically appropriate.
S=O Bond Length 1.43−1.44 ÅCharacteristic double bond length for sulfonyl groups, slightly elongated if heavily involved in H-bonding[2].
C-S Bond Length 1.74−1.76 ÅTypical single bond length connecting the sulfonyl core to the aliphatic/aromatic carbon backbone[2].

References

  • Awad, R., et al. (2015). Crystal structure of 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H). National Institutes of Health (PMC). Retrieved from[Link]

  • Kang, G., et al. (2015). Crystal structure of cyclo-sulfamuron. Acta Crystallographica Section E. Retrieved from[Link]

  • Al-Taweel, S. M., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCr Journals. Retrieved from [Link]

  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. ACS Publications. Retrieved from[Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Retrieved from[Link]

  • Watkin, D. (2008). Structure refinement: Some background theory and practical strategies. Journal of Applied Crystallography. Retrieved from[Link]

  • National Science Foundation / UC Berkeley. (n.d.). Supplementary Materials: Small Molecule X-ray Crystallography Facility (CheXray) Protocols. Retrieved from [Link]

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Exploratory

Thermodynamic Stability and Reactivity Profiling of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate: A Bifunctional Sulfinate-Protecting Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Formulation Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry and late-stage functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Formulation Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry and late-stage functionalization, the strategic use of masked reactive groups is paramount. Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7) represents a highly specialized bifunctional building block. Structurally, it merges a pyrimidine-2-methyl moiety with a methyl propionate sulfone (SMOPS) scaffold.

Understanding the thermodynamic and kinetic stability of this molecule is critical. While the sulfone linkage itself is thermodynamically robust, the molecule is designed to be conditionally labile. It acts as a sulfinate-protecting group (SPG) that undergoes a rapid, base-catalyzed β-elimination to reveal a reactive sulfinate salt[1]. This whitepaper dissects the thermodynamic drivers behind its stability, maps its degradation pathways, and provides field-proven, self-validating protocols for stability testing.

Structural and Mechanistic Profiling

To predict the thermodynamic stability of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate, we must analyze its dual-flanked electron-withdrawing architecture.

The Kinetic vs. Thermodynamic Acidity Paradox

The molecule possesses two distinct sets of acidic protons:

  • The Pyrimidine-Methylene Protons: Flanked by the electron-deficient pyrimidine ring and the strong electron-withdrawing sulfonyl group, these protons exhibit high thermodynamic acidity. However, deprotonation here yields a resonance-stabilized carbanion that lacks a viable leaving group. Thus, it acts as a thermodynamic sink but does not lead to molecular degradation.

  • The Propanoate α-Protons: The protons alpha to the methyl ester are less thermodynamically acidic than the pyrimidine-methylene protons. However, they possess high kinetic reactivity. Deprotonation at this site initiates a rapid retro-Michael addition (β-elimination).

The thermodynamic driving force for this degradation is twofold: the expulsion of the highly stable pyrimidin-2-ylmethanesulfinate anion and the entropic gain from releasing volatile methyl acrylate[2].

BetaElimination A Intact SMOPS Derivative (Stable at pH < 7) C Enolate Intermediate (High Energy) A->C Deprotonation B Methoxide / Base (Catalyst) B->C D Sulfinate Salt (Thermodynamic Sink) C->D β-Elimination E Methyl Acrylate (Volatile Byproduct) C->E Cleavage

Fig 1: Base-catalyzed β-elimination pathway of the SMOPS derivative.

Quantitative Stability Profiles

Because the degradation is strictly base-catalyzed, the molecule exhibits excellent shelf-life under neutral or mildly acidic conditions[3]. The table below summarizes the quantitative kinetic and thermodynamic stability profiles across varying environments.

Table 1: Thermodynamic & Kinetic Stability Profile of the SMOPS Scaffold

Environmental ConditionDominant PathwayEstimated Half-Life (25°C)Thermodynamic Driver / Causality
Acidic (pH 1–4) Ester Hydrolysis (Slow)> 30 DaysHigh activation energy barrier for uncatalyzed hydrolysis; sulfone remains intact.
Neutral (pH 5–7) Stable> 60 DaysLack of nucleophile/base prevents the initiation of the enolization sequence.
Mild Base (pH 8–9) β-Elimination~ 2–8 HoursBase-catalyzed enolization drives the retro-Michael addition.
Strong Base (pH >10) Rapid β-Elimination< 5 MinutesComplete deprotonation; highly favored entropy gain via methyl acrylate release.
Thermal (Solid, >150°C) Thermal CleavageN/A (TGA dependent)Exceeding the thermal activation energy of the C-S bond triggers homolytic cleavage.

Self-Validating Experimental Workflows

To accurately profile the thermodynamic stability of this compound, standard dissolution tests are insufficient. The following protocols are designed with built-in causality and self-validation mechanisms to prevent artifactual data.

Protocol A: pH-Dependent Kinetic Stability (Solution State)

Causality Note: Why use an acidic quench? If an aliquot is taken from a pH 9 buffer and placed directly into an LC-MS autosampler, degradation will continue during the queue time, skewing the kinetic data. Introducing an acidic quench immediately protonates the intermediate, freezing the degradation profile at the exact time of sampling.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate in LC-MS grade Acetonitrile to create a 100 mM stock. Rationale: The cosolvent prevents biphasic micelle formation when introduced to aqueous buffers, ensuring true first-order kinetics.

  • Buffer Initiation: Dilute the stock 1:10 into pre-warmed (25°C) aqueous buffers (e.g., Citrate pH 4, Phosphate pH 7, Borate pH 9) to achieve a 10 mM working concentration.

  • Controlled Incubation: Incubate samples in a thermoshaker at 400 RPM to ensure homogeneity.

  • Kinetic Sampling & Quenching (Critical Step): At intervals (0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot and immediately inject it into 50 µL of Quench Solution (1% Formic Acid in Acetonitrile containing 1 µM internal standard).

  • LC-MS/MS Quantification: Analyze the quenched samples via UPLC-MS. Track the depletion of the parent mass (M+H: 273.07) and the appearance of the pyrimidin-2-ylmethanesulfinate fragment.

StabilityWorkflow Step1 1. Substrate Preparation (10 mM in Buffer/Cosolvent) Step2 2. Thermal & pH Stress (Incubation at 25°C-60°C) Step1->Step2 Step3 3. Kinetic Sampling (Aliquots at defined intervals) Step2->Step3 Step4 4. Acidic Quenching (Halt β-elimination) Step3->Step4 Step5 5. LC-MS / NMR Analysis (Quantify Degradants) Step4->Step5

Fig 2: Self-validating experimental workflow for kinetic stability profiling.

Protocol B: Solid-State Thermal Stability (TGA/DSC)

Causality Note: Why pair TGA with DSC? Differential Scanning Calorimetry (DSC) identifies phase transitions (melting point), while Thermogravimetric Analysis (TGA) identifies mass loss. Because the degradation of this compound releases a volatile gas (methyl acrylate), a sharp endothermic DSC peak paired with a sudden mass drop in TGA confirms thermal β-elimination rather than simple melting.

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 3–5 mg of the solid compound into an open aluminum oxide crucible.

  • Purging: Purge the furnace with dry Nitrogen at 50 mL/min for 15 minutes to remove ambient moisture, preventing hydrolytic artifacts.

  • Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 300°C.

  • Data Correlation: Identify the onset temperature ( Tonset​ ) of mass loss. For SMOPS derivatives, significant thermal degradation typically aligns with the boiling point of the cleaved ester fragments, indicating the thermodynamic limit of the solid-state material.

Formulation and Storage Recommendations

Based on the thermodynamic and kinetic parameters outlined above, Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate must be handled with specific environmental controls:

  • Storage: Store as a lyophilized solid at 2–8°C in a desiccator. Moisture ingress can lead to localized micro-environments of ester hydrolysis.

  • Solution Handling: When utilizing the compound in cross-coupling or photocatalytic sulfonylation[1], prepare solutions fresh. Avoid prolonged exposure to basic amine bases (e.g., TEA, DBU) until the exact moment the sulfinate release is required for the reaction mechanism.

References

  • Patel, T. I., Williams, M. L., Moschitto, J. M., et al. "Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones." ACS Catalysis, 2024.[Link]

  • Gilbert, K. E., Vuorinen, A., et al. "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry." Molecular Pharmaceutics, 2023.[Link]

Sources

Foundational

The Precision Strike: A Technical Guide to the Mechanism of Action of Imatinib, a Paradigm of Pyrimidinyl-Based Tyrosine Kinase Inhibition

For researchers, scientists, and drug development professionals, understanding the intricate dance between a small molecule and its protein target is paramount. This guide delves into the core mechanism of action of Imat...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a small molecule and its protein target is paramount. This guide delves into the core mechanism of action of Imatinib (Gleevec®), a cornerstone of targeted cancer therapy. While the broader class of pyrimidin-2-ylmethanesulfonyl derivatives encompasses a range of biological activities, Imatinib, a 2-phenylaminopyrimidine derivative, serves as an exemplary case study in precision medicine, specifically through its potent and selective inhibition of tyrosine kinases.[1][2][3] This document will elucidate the molecular interactions, the resultant cellular consequences, and the key experimental methodologies that have cemented our understanding of this life-saving therapeutic.

Introduction: The Dawn of Targeted Therapy

Before the advent of targeted therapies, the approach to cancer treatment was largely dominated by cytotoxic chemotherapies that indiscriminately targeted rapidly dividing cells. Imatinib revolutionized this paradigm.[3] It was one of the first drugs designed to inhibit a specific enzyme that is critical for the growth of certain cancer cells.[3][4] Its success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) validated the principle of molecularly targeted drug development.[1][2]

The core chemical scaffold of Imatinib, a 2-phenylaminopyrimidine, is crucial for its inhibitory activity. This structure allows the molecule to fit into the ATP-binding pocket of specific tyrosine kinases, preventing the transfer of a phosphate group to a tyrosine residue on a substrate protein.[1][2] This act of competitive inhibition is the lynchpin of Imatinib's therapeutic effect.

The Molecular Target: A Tale of Two Kinases

Imatinib's primary targets are the Abelson murine leukemia viral oncogene homolog 1 (Abl), the proto-oncogene c-Kit, and the platelet-derived growth factor receptor (PDGFR).[2][3] In the context of CML, the target is a constitutively active, oncogenic tyrosine kinase called Bcr-Abl, which results from a chromosomal translocation known as the Philadelphia chromosome.[2]

The Bcr-Abl Fusion Protein: The Engine of Chronic Myeloid Leukemia

The Bcr-Abl fusion protein is a hallmark of CML. The fusion results in a kinase that is "always on," leading to uncontrolled cell proliferation and a block in apoptosis. Imatinib binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme.[1] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive CML pathogenesis.

c-Kit and PDGFR: Driving Gastrointestinal Stromal Tumors

In GIST, the oncogenic driver is often a constitutively active mutation in the c-Kit or PDGFRα receptor tyrosine kinases. Imatinib also effectively inhibits these kinases by binding to their ATP-binding pockets in a similar fashion to its interaction with Bcr-Abl.[1][2] This inhibition blocks the downstream signaling cascades responsible for tumor growth and survival.

Signaling Pathway of Bcr-Abl and the Inhibitory Action of Imatinib

Bcr_Abl_Pathway cluster_cell CML Cell Bcr_Abl Bcr-Abl (Constitutively Active) Substrate Substrate Protein Bcr_Abl->Substrate Phosphorylation ATP ATP ATP->Bcr_Abl Imatinib Imatinib Imatinib->Bcr_Abl Inhibition P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Proliferation Uncontrolled Proliferation Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition

Caption: Imatinib competitively inhibits the ATP-binding site of the Bcr-Abl kinase, blocking downstream signaling and promoting apoptosis in CML cells.

Experimental Validation: Unraveling the Mechanism

A confluence of in vitro and in vivo experimental approaches has been instrumental in delineating the mechanism of action of Imatinib.

Kinase Inhibition Assays

The direct inhibitory effect of Imatinib on its target kinases is quantified using kinase inhibition assays. These assays typically measure the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Setup:

    • Recombinant human Abl, c-Kit, or PDGFR kinase.

    • Biotinylated substrate peptide.

    • [γ-³²P]ATP.

    • Imatinib at varying concentrations.

    • Kinase reaction buffer.

    • Streptavidin-coated plates.

    • Scintillation counter.

  • Procedure:

    • Add kinase, substrate peptide, and Imatinib to the wells of a microtiter plate.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the Imatinib concentration.

    • Determine the IC₅₀ value, which is the concentration of Imatinib required to inhibit 50% of the kinase activity.

Table 1: Representative IC₅₀ Values for Imatinib

Kinase TargetIC₅₀ (nM)
Bcr-Abl25 - 100
c-Kit100
PDGFRα100
Src>10,000

Note: IC₅₀ values can vary depending on the specific assay conditions.

Cellular Assays: From Target Inhibition to Cellular Response

Cell-based assays are crucial for confirming that the enzymatic inhibition observed in vitro translates into a desired biological effect in a cellular context.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Culture:

    • Culture CML cells (e.g., K562) or GIST cells (e.g., GIST-T1) in appropriate media.

  • Treatment:

    • Seed cells in a 96-well plate.

    • Treat the cells with a serial dilution of Imatinib for a specified duration (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Workflow for Assessing Imatinib's Cellular Effects

Cellular_Assay_Workflow Start Start: Cancer Cell Line (e.g., K562 for CML) Treatment Treat with varying concentrations of Imatinib Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay (Cell Viability) Incubation->MTT_Assay Western_Blot Perform Western Blot (Phospho-protein levels) Incubation->Western_Blot Data_Analysis Data Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis GI50 Determine GI₅₀ Data_Analysis->GI50 Phospho_Inhibition Assess inhibition of Bcr-Abl phosphorylation Data_Analysis->Phospho_Inhibition

Caption: A typical experimental workflow to evaluate the cellular efficacy and mechanism of Imatinib.

Pharmacodynamics: Target Engagement in Vivo

To ensure that Imatinib is hitting its target in a living organism, pharmacodynamic studies are performed. A common method is to use Western blotting to measure the phosphorylation status of the target kinase or its downstream substrates in tumor samples from treated animals or patients. A decrease in the phosphorylated form of the target protein indicates successful target engagement.

Mechanisms of Resistance: The Evolving Challenge

Despite its remarkable success, resistance to Imatinib can develop. The most common mechanism is the acquisition of point mutations in the Abl kinase domain that either directly interfere with Imatinib binding or stabilize the active conformation of the kinase, to which Imatinib binds poorly. Understanding these resistance mechanisms has been crucial for the development of second and third-generation tyrosine kinase inhibitors.

Conclusion: A Blueprint for Future Drug Discovery

The story of Imatinib is a testament to the power of understanding the molecular basis of a disease and designing a drug to specifically target it. Its mechanism of action, centered on the selective inhibition of oncogenic tyrosine kinases, has been thoroughly elucidated through a combination of biochemical and cellular assays. For drug development professionals, the journey of Imatinib from a chemical lead to a life-saving medicine provides a valuable blueprint for the development of future targeted therapies. The principles of identifying a key molecular driver, designing a selective inhibitor, and rigorously validating its mechanism of action remain central to the field of modern pharmacology.

References

  • Imatinib Mesylate. BioGems.

  • Imatinib. Wikipedia.

  • Crystalline methanesulfonic acid addition salts of imatinib. Google Patents.

  • Imatinib mesylate. PubMed.

  • Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems. MDPI.

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Semantic Scholar.

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. MDPI.

  • Imatinib (IMT) is a small-molecule tyrosine kinase inhibitor that primarily targets platelet-derived growth factor receptor-β and related kinases. MDPI.

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate, a novel sulfone derivative of potential interest to the pharmaceutical and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate, a novel sulfone derivative of potential interest to the pharmaceutical and agrochemical research sectors. As no direct synthesis for this specific molecule is prominently described in current literature, this guide outlines a robust and logical three-step synthetic pathway designed from fundamental organic chemistry principles and adapted from established, analogous reactions. The synthesis begins with the chlorination of 2-(hydroxymethyl)pyrimidine, proceeds through a nucleophilic substitution to form a key sulfide intermediate, and culminates in a selective oxidation to yield the target sulfone. This protocol is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, explanations of chemical causality, safety precautions, and methods for characterization.

Introduction and Synthetic Strategy

Sulfone-containing heterocyclic compounds are a cornerstone in medicinal chemistry, often imparting crucial pharmacological properties such as improved metabolic stability and receptor binding affinity.[1][2] The target molecule, Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate, combines a biologically relevant pyrimidine ring with a sulfone-ester moiety, making it an attractive scaffold for further chemical exploration.

The synthetic strategy detailed herein is a three-step sequence designed for efficiency and reliability, utilizing commercially available or readily accessible starting materials.

The proposed pathway involves:

  • Step 1: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: Conversion of the alcohol group in 2-(hydroxymethyl)pyrimidine to a more reactive leaving group (chloride) using thionyl chloride (SOCl₂).[3][4][5]

  • Step 2: Synthesis of Methyl 3-((pyrimidin-2-yl)methylthio)propanoate: A nucleophilic substitution reaction where the chloride is displaced by the thiol group of Methyl 3-mercaptopropanoate to form the sulfide intermediate.

  • Step 3: Synthesis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate: Selective oxidation of the sulfide intermediate to the target sulfone using meta-chloroperoxybenzoic acid (m-CPBA).[1][6][7]

This approach ensures high-yielding transformations at each stage and provides clear purification strategies to afford the final compound with high purity.

Visualized Synthetic Workflow

The overall logic of the synthesis is depicted below, outlining the progression from starting materials to the final product through two key intermediates.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Sulfide Formation cluster_2 Step 3: Oxidation A 2-(Hydroxymethyl)pyrimidine B 2-(Chloromethyl)pyrimidine HCl A->B SOCl₂ D Methyl 3-((pyrimidin-2-yl)methylthio)propanoate B->D Base (e.g., K₂CO₃) C Methyl 3-mercaptopropanoate C->D E Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate D->E m-CPBA

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
2-(Hydroxymethyl)pyrimidine≥97%Commercially Available
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Commercially Available
Methyl 3-mercaptopropanoate≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
meta-Chloroperoxybenzoic acid (m-CPBA)≤77% (remainder water)Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLab Prepared
Sodium Thiosulfate (Na₂S₂O₃)10% Aqueous SolutionLab Prepared
BrineSaturated Aqueous SolutionLab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available

Equipment: Standard laboratory glassware (flame-dried), magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup, and standard safety equipment (fume hood, personal protective equipment).

Step 1: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

This procedure converts the primary alcohol into a reactive benzylic-type chloride, which is isolated as its hydrochloride salt to improve stability. The use of thionyl chloride is a classic and effective method for this transformation.[3][5][8]

Reaction Scheme:

G cluster_start 2-(Hydroxymethyl)pyrimidine cluster_product 2-(Chloromethyl)pyrimidine HCl start reagents + SOCl₂ end product reagents->product struct_start struct_start struct_product struct_product

Scheme 1: Chlorination of 2-(hydroxymethyl)pyrimidine.

Procedure:

  • Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.

  • To the flask, add 2-(hydroxymethyl)pyrimidine (5.0 g, 45.4 mmol, 1.0 eq).

  • Under a fume hood, add anhydrous dichloromethane (DCM, 100 mL) to the flask.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (4.0 mL, 54.5 mmol, 1.2 eq) dropwise via a syringe over 15 minutes. Caution: The reaction is exothermic and releases noxious gases.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C) for 2 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% EtOAc in hexanes). The starting material should be consumed.

  • Cool the mixture to room temperature and carefully remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is triturated with 50 mL of dry diethyl ether, filtered, washed with another 20 mL of diethyl ether, and dried under vacuum to yield 2-(Chloromethyl)pyrimidine hydrochloride as a solid.

ParameterExpected Value
Yield 85-95%
Appearance Off-white to pale yellow solid
Purity (by ¹H NMR) >95%
Step 2: Synthesis of Methyl 3-((pyrimidin-2-yl)methylthio)propanoate

This step involves an Sₙ2 reaction where the thiol acts as a nucleophile, displacing the chloride. Potassium carbonate is used as a mild base to deprotonate the thiol in situ, forming the more nucleophilic thiolate anion.

Reaction Scheme:

G cluster_start1 2-(Chloromethyl)pyrimidine HCl cluster_start2 Methyl 3-mercaptopropanoate cluster_product Sulfide Intermediate start1 reagents K₂CO₃ ACN start2 plus + product reagents->product struct_start1 struct_start1 struct_start2 struct_start2 struct_product struct_product

Scheme 2: Sulfide intermediate formation.

Procedure:

  • To a 250 mL round-bottom flask, add 2-(Chloromethyl)pyrimidine hydrochloride (assuming 6.9 g from the previous step, ~41.8 mmol, 1.0 eq), anhydrous potassium carbonate (14.4 g, 104.5 mmol, 2.5 eq), and anhydrous acetonitrile (120 mL).

  • Add Methyl 3-mercaptopropanoate (5.2 mL, 46.0 mmol, 1.1 eq) to the stirred suspension.[9]

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (Eluent: 30% EtOAc in hexanes).

  • Once the starting material is consumed, filter the solid salts through a pad of Celite and wash the pad with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (gradient elution, 10% to 40% EtOAc in hexanes) to afford Methyl 3-((pyrimidin-2-yl)methylthio)propanoate as a pale yellow oil.

ParameterExpected Value
Yield 70-85%
Appearance Pale yellow oil
Purity (by ¹H NMR) >98%
Step 3: Synthesis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

The final step is the oxidation of the sulfide to the sulfone. m-CPBA is a highly effective and selective reagent for this transformation.[1][7][10] Using slightly more than two equivalents ensures the full conversion of both the sulfide and the intermediate sulfoxide to the desired sulfone.[11]

Reaction Scheme:

G cluster_start Sulfide Intermediate cluster_product Target Sulfone start reagents m-CPBA (2.2 eq) DCM product reagents->product struct_start struct_start struct_product struct_product

Scheme 3: Oxidation to the final sulfone product.

Procedure:

  • Dissolve the sulfide intermediate (assuming 7.9 g from the previous step, ~34.9 mmol, 1.0 eq) in dichloromethane (150 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (≤77%, ~19.6 g, which is ~77.0 mmol of active oxidant, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (Eluent: 50% EtOAc in hexanes). The disappearance of the starting sulfide spot and the appearance of a more polar product spot indicates reaction completion.

  • Quench the reaction by adding 10% aqueous sodium thiosulfate solution (75 mL) and stir for 15 minutes to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 75 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes or by a short plug of silica gel to yield Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate as a white solid.

ParameterExpected Value
Yield 80-90%
Appearance White crystalline solid
Purity (by ¹H NMR & LC-MS) >99%

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment. Expected signals include peaks for the pyrimidine ring protons, the methylene protons adjacent to the sulfone and the pyrimidine ring, the methylene protons adjacent to the ester, and the methyl ester protons.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 261.07).

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong, characteristic S=O stretches of the sulfone group (typically ~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹).

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. Handle only in a certified fume hood with appropriate PPE (gloves, safety glasses, lab coat).

  • m-CPBA: A strong oxidizing agent and potential explosive when dry. Use with caution and store appropriately. Avoid contact with metals.

  • General Precautions: All steps should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment at all times. Dispose of chemical waste according to institutional guidelines.

References

  • Benchchem. An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • ChemicalBook.
  • Benchchem. Navigating the Synthesis of 2-(Chloromethyl)
  • Der Pharma Chemica. Selective Oxidation of Organosulphides using m-CPBA as oxidant. 2016;8(18):419-423.
  • ChemicalBook. 2-Chloro-4-(chloromethyl)pyrimidine synthesis.
  • ACS Publications.
  • Benchchem. Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Polymer Chemistry (RSC Publishing). Investigation into thiol-(meth)
  • Common Organic Chemistry. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA).
  • PrepChem.com.
  • Google Patents.
  • Taylor & Francis Online. Design, synthesis, and antifungal activity of novel sulfone derivatives incorporating 1,3,4-oxadiazole and pyrimidine moieties. 2023.
  • Google Patents. Process for the synthesis of 3-mercaptopropionic acid esters.
  • PubMed. [Synthesis of p-aminobenzenesulfonyldiazine].
  • Google Patents.
  • ResearchGate. Investigation into thiol-(meth)
  • PMC. A Comparative Study between Thiol‐Ene and Acrylate Photocrosslinkable Hyaluronic Acid Hydrogel Inks for Digital Light Processing.
  • ACS Publications. Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.
  • RSC Publishing. A library of new organofunctional silanes obtained by thiol-(meth)
  • LookChem.
  • MDPI. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.
  • Nature.com. Spatial control of curing kinetics in thiol-ene-systems through antagonistic photoreactions.
  • Organic Chemistry Portal.
  • ResearchGate.
  • MDPI.

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Application

Application Notes &amp; Protocols: Investigating Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate in Pharmaceutical Drug Discovery

Foreword: Unveiling the Potential of a Novel Chemical Entity In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel molecular frameworks is a cornerstone of innovation. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Novel Chemical Entity

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel molecular frameworks is a cornerstone of innovation. This guide focuses on a compound of significant interest: Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate . This molecule elegantly marries the pyrimidine nucleus, a "privileged structure" integral to life's building blocks and numerous therapeutics, with a flexible sulfonyl linkage, a group renowned for its ability to form critical interactions with biological targets.[1]

While this specific molecule represents a novel chemical entity with a currently unpublished biological profile, its structural components suggest a high potential for therapeutic relevance. Pyrimidine derivatives are central to a wide array of approved drugs, demonstrating activities from anticancer to antimicrobial.[2][3][4][5] The sulfonyl group is a key feature in many pharmaceuticals, contributing to target engagement and favorable pharmacokinetic properties.[6][7][8]

This document serves as a comprehensive guide for researchers and drug development professionals on how to systematically evaluate the therapeutic potential of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate. We will proceed from foundational physicochemical characterization to detailed protocols for in vitro and preliminary in vivo evaluation, grounding our approach in the principles of scientific integrity and field-proven methodologies.

Section 1: Foundational Assessment - Physicochemical Characterization

Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is paramount. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[9][10][11]

Core Principle: The "drug-likeness" of a compound is not a happy accident; it is a function of its molecular characteristics. Early assessment of these properties can preemptively identify potential liabilities and guide structural optimization efforts.[12]

A standard panel of physicochemical tests should be conducted. The anticipated results for our lead compound are summarized below.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~246.27 g/mol Within the range for good oral bioavailability (typically <500 Da).[13]
LogP (Lipophilicity) 1.0 - 2.5A balanced lipophilicity is crucial for membrane permeability and solubility.[9]
Aqueous Solubility > 50 µMAdequate solubility is necessary for absorption and formulation.[9]
pKa (Dissociation Constant) Not applicableLacks strongly acidic or basic centers for significant ionization at physiological pH.
Chemical Stability HighStability in assay buffers and physiological conditions is essential for reliable data.

Section 2: Hypothesis-Driven Target Exploration

The structure of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate provides rational starting points for identifying potential biological targets.

  • Protein Kinases: The aminopyrimidine scaffold is a well-established mimic of the adenine portion of ATP, making it a frequent component of kinase inhibitors.[14] Kinases are a large family of enzymes often dysregulated in diseases like cancer and inflammatory disorders.[15] Therefore, screening against a panel of protein kinases is a logical first step.

  • Other Potential Targets: The pyrimidine ring and sulfonyl group can participate in hydrogen bonding and other non-covalent interactions with a variety of enzyme active sites or protein-protein interfaces.[6][8] Phenotypic screens can also be employed to uncover unexpected mechanisms of action.

Section 3: Experimental Protocols - A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the initial biological evaluation of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of a specific protein kinase in a purified system.

Rationale: This assay provides a direct measure of target engagement and is a crucial first step in validating a kinase-centric hypothesis.[15] A luminescent-based assay that quantifies ATP consumption is a common and reliable method.[16][17]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate Incubation Incubate kinase and inhibitor Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Initiation Initiate reaction with ATP Incubation->Initiation Reaction Allow kinase reaction to proceed Initiation->Reaction Termination Stop reaction and detect remaining ATP (e.g., Kinase-Glo®) Reaction->Termination Luminescence Measure luminescence Termination->Luminescence Calculation Calculate % inhibition Luminescence->Calculation IC50 Determine IC50 value Calculation->IC50

Caption: Workflow for a biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well white opaque plate, add the purified recombinant kinase and its specific substrate peptide to the assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[16]

  • Inhibitor Incubation: Add the diluted compound solutions to the wells and incubate for 15-30 minutes at room temperature to allow for binding to the kinase. Include "no inhibitor" and "no enzyme" controls.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.[15]

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) during which the kinase phosphorylates the substrate, consuming ATP.

  • Signal Detection: Terminate the reaction and quantify the remaining ATP using a commercial kit such as Kinase-Glo® (Promega).[16] This reagent lyses the components and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the "no inhibitor" control for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability (MTT/MTS) Assay

Objective: To assess the general cytotoxicity of the compound on a relevant human cell line.

Rationale: It is crucial to determine if the compound's biological activity is due to a specific mechanism or simply because it is toxic to cells. The MTT and MTS assays are colorimetric methods that measure the metabolic activity of viable cells, which is a proxy for cell number.[18][19]

Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_readout Readout & Analysis Cell_Seeding Seed cells in a 96-well plate Treatment Treat cells with compound dilutions Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of the compound Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Add_Reagent Add MTT or MTS reagent Incubation->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Solubilize Add solubilization solution (MTT only) Incubate_Reagent->Solubilize Read_Absorbance Measure absorbance (570 nm for MTT, 490 nm for MTS) Incubate_Reagent->Read_Absorbance If MTS Solubilize->Read_Absorbance If MTT Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine cytotoxic IC50 Calculate_Viability->Determine_IC50

Caption: General workflow for MTT/MTS cell viability assays.

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant human cell line (e.g., a cancer cell line if pursuing an oncology indication) in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[18] Viable cells will reduce the yellow MTT to purple formazan crystals.[19]

    • For MTS: Add 20 µL of the MTS reagent directly to the culture medium and incubate for 1-4 hours.[19][20] The MTS is converted to a soluble formazan product.[18]

  • Solubilization (MTT only): For the MTT assay, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[18][20]

  • Data Acquisition: Measure the absorbance using a microplate reader. The wavelength should be approximately 570 nm for the MTT assay and 490 nm for the MTS assay.[19][20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the cytotoxic IC50 value.

Protocol 3: Conceptual Framework for Hit-to-Lead Optimization

Objective: To systematically modify the initial "hit" compound to improve its potency, selectivity, and ADME properties, transforming it into a "lead" candidate.[21][22]

Rationale: The initial hit, while active, is rarely optimal. Hit-to-lead optimization is an iterative process of chemical synthesis and biological testing designed to enhance the overall profile of the compound.[21][23][24]

Logical Flow Diagram:

G Start Initial Hit: Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Synthesis Synthesize Analogs SAR->Synthesis Screening Screen Analogs: Potency, Selectivity, Cytotoxicity Synthesis->Screening ADME In Vitro ADME Assays: Solubility, Stability, Permeability Screening->ADME Decision Data Review: Improved Profile? ADME->Decision Decision->SAR No Lead Lead Candidate Decision->Lead Yes Stop Stop or Redesign Decision->Stop No Viable Path

Caption: Iterative cycle of hit-to-lead optimization.

Key Strategies:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a small library of analogs by systematically modifying different parts of the molecule. For our compound, this could involve:

    • Pyrimidinyl Moiety: Introduce substituents at the 4, 5, or 6 positions of the pyrimidine ring to probe for additional interactions with the target.

    • Propanoate Tail: Vary the length of the alkyl chain or replace the methyl ester with other functional groups (e.g., amides, carboxylic acids) to modulate solubility and potency.

  • In Vitro Testing Cascade: Screen the newly synthesized analogs through the biochemical and cell-based assays described above to determine their potency and cytotoxicity.

  • Selectivity Profiling: Test promising compounds against a panel of related kinases to ensure they are selective for the intended target, which helps to minimize off-target effects.[15]

  • In Vitro ADME Profiling: Subject the most promising analogs to a panel of early ADME assays to assess properties like metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using a Caco-2 assay).

Protocol 4: General Protocol for a Preliminary In Vivo Pharmacokinetic (PK) Study

Objective: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[25][26]

Rationale: In vitro data does not always translate to in vivo efficacy. A preliminary PK study in a rodent model (e.g., mouse or rat) is essential to determine if the compound can achieve and maintain therapeutic concentrations in the bloodstream after administration.[25][26]

Step-by-Step Methodology:

  • Animal Model: Use healthy, adult rodents (e.g., male Sprague-Dawley rats). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Formulation: Develop a suitable vehicle to administer the compound. This may require solubility enhancement techniques depending on the compound's properties.

  • Dosing: Administer a single dose of the compound via two routes in separate groups of animals:

    • Intravenous (IV): Typically via the tail vein, to determine 100% bioavailability parameters.

    • Oral (PO): Via oral gavage, to assess oral bioavailability.

  • Blood Sampling: Collect small blood samples (~100 µL) from each animal at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dosing.

  • Sample Processing: Process the blood samples to isolate plasma and store them at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (typically LC-MS/MS) to quantify the concentration of the compound in the plasma samples.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is reached.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.
F% (Bioavailability) The fraction of the oral dose that reaches systemic circulation (calculated as (AUC_oral / AUC_IV) * 100).

Section 4: Data Interpretation and Future Directions

The data generated from these protocols will form a comprehensive initial profile of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

  • A potent IC50 in the biochemical assay (<1 µM) coupled with a similar IC50 in a cell-based assay and low general cytotoxicity (cytotoxic IC50 >10-fold higher than the functional IC50) would represent a promising initial hit.

  • Favorable pharmacokinetic data (e.g., oral bioavailability >20%, a reasonable half-life) would support its progression into further preclinical development, including efficacy studies in disease models.

This structured, hypothesis-driven approach provides a clear and efficient path for elucidating the therapeutic potential of novel chemical entities like Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate, bridging the gap from molecular concept to a data-supported drug candidate.

References

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • Roche.
  • Dedicated Freight Handlers. (2026, March 16).
  • SpringerLink. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs.
  • BenchChem. Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin.
  • Chem-Int.
  • Wiley Online Library. (2022, December 15). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
  • Curia Global.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Bentham Science. (2022, February 1). Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery.
  • BenchChem.
  • Excelra.
  • Ingenta Connect. (2025, April 1).
  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Abcam. MTT assay protocol.
  • ACS Publications. (2024, June 10).
  • SciSpace.
  • PubMed. (2022, September 17). Trends in small molecule drug properties: A developability molecule assessment perspective.
  • Chemspace. (2025, October 2).
  • PubMed.
  • Patheon Pharma Services. (2024, October 28).
  • ResearchGate. Cyclic sulfone containing compounds which showed strong biological activity.
  • JBINO. (2014, June 15). physicochemical property of drug molecules with respect to drug actions.
  • WuXi AppTec DMPK. Physicochemical Property Study.
  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • RSC Publishing. (2019, March 22). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development.
  • Bio-protocol. In Vitro Kinase Inhibition Assays.
  • ACS Publications.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyrimidine Sulfonamides in Drug Discovery.
  • Patsnap Synapse. (2025, May 27). What models are used in in vivo pharmacokinetics studies?.
  • National Center for Biotechnology Information. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Xyzagen. In Vivo Pharmacokinetics | Nonclinical PK & TK Services.
  • Frontiers. Pharmacological approaches to understanding protein kinase signaling networks.
  • MDPI. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies.
  • Echelon Biosciences. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • PharmaBlock. Pyrimidines in Drug Discovery.
  • PubMed. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors.
  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • SpringerLink. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Nature. (PDF) Sulfoxidation of pyrimidine thioate derivatives and study their biological activities.
  • PubMed. (2022, March 24). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors.
  • PubChem. Methyl 3-[(2-chloropyrimidin-4-yl)

Sources

Method

Application Note: Chemoselective Catalytic Reduction Strategies for Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

Executive Summary The catalytic reduction of highly functionalized building blocks is a cornerstone of modern drug development. Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7) presents a unique che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The catalytic reduction of highly functionalized building blocks is a cornerstone of modern drug development. Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7) presents a unique chemoselectivity challenge due to the presence of three distinct functional moieties: a reducible methyl ester, a reducible heteroaromatic pyrimidine ring, and a structurally critical but base-sensitive β -sulfonyl linkage.

This application note provides field-proven, self-validating protocols for the chemoselective reduction of this molecule. By leveraging principles of metal-ligand cooperation and pH-directed hydrogenation, researchers can selectively target either the ester or the pyrimidine ring without compromising the molecule's structural integrity.

Molecular Profiling & Chemoselectivity Challenges

Before designing a reduction protocol, it is critical to analyze the thermodynamic vulnerabilities of the substrate:

  • The β -Sulfonyl Ester Risk (E1cB Elimination): The methanesulfonyl group is situated β to the methyl ester. Under standard base-catalyzed hydrogenation conditions (e.g., using Noyori-type catalysts that require alkoxide bases), the acidic α -protons are easily abstracted. This triggers a rapid E1cB retro-Michael elimination, expelling the sulfinate anion and yielding methyl acrylate. Causality: To preserve the carbon skeleton during ester reduction, the catalytic system must operate under strictly neutral conditions.

  • The Pyrimidine Ring: Heteroaromatic rings are prone to over-reduction and ring-opening (hydrogenolysis) under high-pressure heterogeneous catalysis. Furthermore, the resulting basic secondary amines can poison the catalyst. Causality: Reduction of the pyrimidine ring requires acidic media to protonate the nitrogen atoms, thereby preventing catalyst poisoning and halting the reduction at a stable intermediate[1].

G SM Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (Starting Material) CatA Ru-PNN Catalyst Neutral H2 SM->CatA Pathway A CatB PtO2 Catalyst Acidic H2 SM->CatB Pathway B ProdA Primary Alcohol (Ester Reduced) CatA->ProdA ProdB Amidinium Salt (Ring Reduced) CatB->ProdB

Chemoselective catalytic reduction pathways for the target molecule.

Catalytic Reduction Pathways

Pathway A: Neutral Homogeneous Hydrogenation of the Ester

To avoid the E1cB elimination of the β -sulfone, we utilize a Ruthenium PNN pincer complex (Milstein's catalyst)[2]. Unlike classical heterogeneous catalysts (e.g., copper chromite) that require harsh conditions (250 °C, 2000 psi), Ru-PNN catalysts operate via metal-ligand cooperation. The catalyst can be pre-activated to its dearomatized form, allowing it to heterolytically cleave H2​ and transfer hydrides to the ester under completely neutral conditions[2]. This preserves both the pyrimidine ring and the sulfone linkage.

Mechanism A Dearomatized Ru-PNN Complex (Active Catalyst) B H2 Heterolytic Cleavage A->B C Aromatized Ru-H (Dihydride) B->C D Ester Coordination & Hydride Transfer C->D E Hemiacetal Cleavage D->E F Product Release & Catalyst Regeneration E->F F->A Loss of Alcohol

Mechanism of metal-ligand cooperation in Ru-PNN catalyzed ester hydrogenation.

Pathway B: Diastereoselective Hydrogenation of the Pyrimidine Ring

When the synthetic goal is to reduce the pyrimidine ring while leaving the ester and sulfone intact, Platinum dioxide ( PtO2​ , Adam's catalyst) in acidic media is the optimal choice. Catalytic hydrogenation of pyrimidine derivatives in acidic media is strictly cis-diastereoselective. The acidic environment protonates the intermediate, preventing the basic amines from coordinating to the platinum surface, thereby stopping the reduction precisely at the stage of the highly stable tetrahydropyrimidine amidinium salt[1][3].

Quantitative Data Summary

Target Functional GroupCatalyst SystemReaction ConditionsChemoselectivity RationaleExpected Outcome
Ester ( COOCH3​ )Pre-activated Ru-PNN5–50 bar H2​ , 80 °C, Neutral (THF)Neutrality prevents E1cB elimination of the β -sulfone.3-(pyrimidin-2-ylmethanesulfonyl)propan-1-ol
Pyrimidine Ring PtO2​ (Adam's Catalyst)1–4 bar H2​ , 25 °C, Acidic (HCl/EtOH)Protonation prevents catalyst poisoning and over-reduction.Tetrahydropyrimidine Amidinium Salt

Experimental Protocols

Protocol A: Neutral Ru-Catalyzed Ester Hydrogenation

This protocol utilizes a pre-activated Ruthenium PNN pincer catalyst to ensure a base-free environment.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, dissolve the Ru-PNN precatalyst (0.01 mol%) in anhydrous THF. Add exactly 1.0 equivalent (relative to the catalyst) of potassium tert-butoxide ( KOtBu ) to deprotonate the ligand arm, generating the active dearomatized Ru-PNN complex[2]. Stir for 30 minutes.

  • Substrate Addition: Add Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (1.0 equiv) to the active catalyst solution. Crucial: Ensure no excess base is present to prevent sulfone elimination.

  • Pressurization: Transfer the mixture to a high-pressure Parr reactor. Purge the vessel with H2​ gas three times, then pressurize to 50 bar.

  • Reaction: Heat the reactor to 80 °C and stir vigorously for 16 hours.

  • Workup & Validation: Vent the reactor slowly. Concentrate the mixture under reduced pressure.

    • Self-Validation Checkpoint: Analyze the crude mixture via FT-IR. The complete disappearance of the ester carbonyl stretch at ∼1740 cm−1 and the appearance of a broad O-H stretch at ∼3300 cm−1 confirms successful reduction. 1H -NMR should show the preservation of the pyrimidine aromatic protons ( ∼8.7 ppm ).

Protocol B: Acidic PtO2​ -Catalyzed Pyrimidine Hydrogenation

This protocol targets the heteroaromatic ring while preserving the ester and sulfone.

  • Preparation: In a heavy-walled hydrogenation flask, dissolve Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (1.0 equiv) in absolute ethanol.

  • Acidification: Add 2.0 equivalents of concentrated aqueous HCl to the solution. This protonates the pyrimidine nitrogens, priming them for selective reduction[3].

  • Catalyst Addition: Carefully add PtO2​ (Adam's catalyst, 5 mol%). Note: PtO2​ is not pyrophoric, but the resulting Pt black formed during the reaction is.

  • Hydrogenation: Attach the flask to a Parr shaker or balloon apparatus. Purge with H2​ and maintain a pressure of 3-4 bar at ambient temperature (25 °C) for 12 hours.

  • Workup & Validation: Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the Pt black catalyst. Evaporate the solvent to yield the amidinium hydrochloride salt.

    • Self-Validation Checkpoint: 1H -NMR analysis in D2​O will reveal the loss of the downfield aromatic pyrimidine signals and the emergence of upfield aliphatic multiplets ( ∼1.8−3.5 ppm ) corresponding to the tetrahydropyrimidine ring. The ester methoxy singlet ( ∼3.7 ppm ) must remain intact.

Sources

Application

Application Note: Protocols for the Reaction of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate with Amines

Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols.

Introduction & Mechanistic Rationale

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7) is a highly versatile, multifunctional building block utilized in medicinal chemistry to incorporate the pyrimidin-2-ylmethanesulfonyl pharmacophore [1]. Structurally, the molecule presents a chemoselectivity challenge when reacted with amines due to the presence of two distinct reactive sites:

  • The Methyl Ester: Susceptible to nucleophilic acyl substitution (amidation).

  • The β -Sulfonyl Protons: Highly acidic protons that, under basic conditions, trigger a retro-Michael ( β -elimination) reaction.

The Causality of Reaction Divergence

When designing a protocol to react this scaffold with amines, the intrinsic basicity versus nucleophilicity of the amine dictates the reaction pathway. Simple heating of the ester with a primary or secondary amine typically results in a complex mixture. The amine acts as a base, deprotonating the α -position of the ester, leading to the expulsion of the pyrimidin-2-ylmethanesulfinate anion and methyl acrylate [2].

To achieve direct amidation , the amine's basicity must be suppressed while its nucleophilicity is enhanced. This is accomplished via Lewis acid activation (e.g., using Trimethylaluminum, AlMe3​ ) to form a highly nucleophilic aluminum amide complex [3]. Conversely, if the goal is to generate the sulfinate anion for subsequent cross-coupling or alkylation, a non-nucleophilic tertiary amine is deliberately employed to drive the β -elimination pathway.

Mechanistic Pathways Visualization

Mechanism SM Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate CondA AlMe3 Activation (Nucleophilic Pathway) SM->CondA CondB Tertiary Amine Base (Deprotonation Pathway) SM->CondB Amine Amine Reactant Amine->CondA Amine->CondB ProdA Amidation Product (Propanamide Derivative) CondA->ProdA Acyl Substitution ProdB Elimination Product (Sulfinate Anion + Acrylate) CondB->ProdB Retro-Michael

Divergent reaction pathways based on amine basicity and activation conditions.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions required to selectively drive the reaction toward either amidation or sulfinate generation.

Reaction GoalAmine TypeReagents / CatalystsSolventTemp (°C)Primary ProductExpected Yield
Amidation Primary Amine AlMe3​ (1.2 eq)DCM / Toluene0 to 40 N -Alkyl Propanamide75–85%
Amidation Secondary AmineTBD (0.2 eq)THF70 N,N -Dialkyl Propanamide60–70%
β -Elimination Tertiary AmineDIPEA (2.0 eq)MeCN60–80Pyrimidin-2-ylmethanesulfinate>90%

Detailed Experimental Protocols

Protocol A: AlMe3​ -Mediated Direct Amidation

This protocol utilizes Weinreb-type amidation conditions to suppress β -elimination and force the nucleophilic acyl substitution.

Self-Validation Checkpoint: The formation of a clear solution upon the addition of AlMe3​ indicates successful aluminum amide generation. Methane gas evolution should be observed.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask and purge with Argon. Add the primary amine (1.2 mmol) and anhydrous Dichloromethane (DCM, 5.0 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add Trimethylaluminum ( AlMe3​ , 2.0 M in toluene, 0.6 mL, 1.2 mmol) dropwise. Safety Note: AlMe3​ is highly pyrophoric.

  • Complex Formation: Remove the ice bath and stir the mixture at room temperature for 30 minutes until gas evolution ceases.

  • Coupling: Dissolve Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (1.0 mmol) in anhydrous DCM (2.0 mL) and add it dropwise to the activated amine solution.

  • Reaction: Heat the mixture to 40 °C and stir for 12 hours. Monitor the disappearance of the ester via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully quench by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) dropwise. Stir vigorously for 2 hours to break down the aluminum emulsion into two clear liquid phases.

  • Purification: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , filter, and concentrate. Purify via silica gel flash chromatography.

Workflow S1 1. Amine + AlMe3 (0 °C, DCM) S2 2. Add Ester (RT to 40 °C) S1->S2 S3 3. Reaction (12h, Monitor LC-MS) S2->S3 S4 4. Quench (Rochelle's Salt) S3->S4 S5 5. Purify (Chromatography) S4->S5

Step-by-step experimental workflow for the AlMe3-mediated amidation protocol.

Protocol B: Base-Promoted β -Elimination (Sulfinate Generation)

This protocol exploits the basicity of tertiary amines to intentionally trigger the retro-Michael reaction, generating the pyrimidin-2-ylmethanesulfinate anion in situ for subsequent trapping.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (1.0 mmol) in anhydrous Acetonitrile (MeCN, 10.0 mL).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 2.0 mmol) to the solution.

  • Elimination: Heat the mixture to 60 °C and stir for 4 hours. The β -elimination process will release methyl acrylate (which may polymerize or evaporate) and form the DIPEA salt of pyrimidin-2-ylmethanesulfinate.

  • In Situ Trapping: Cool the reaction to room temperature. Add an electrophile (e.g., an alkyl halide, 1.5 mmol) directly to the reaction mixture and stir at 50 °C for an additional 6 hours to synthesize a new pyrimidin-2-ylmethanesulfonyl derivative.

  • Workup: Concentrate the solvent under reduced pressure, dilute with water, and extract with DCM. Dry and purify via chromatography.

References

  • American Chemical Society (ACS). "Total Synthesis Strategies and Sulfone Annulations." Organic Letters - ACS Publications. [Link]

  • National Institutes of Health (NIH). "Chemical Properties and Amidation Pathways of Pyrimidine Derivatives." PubChem Database. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

Welcome to the technical support center for the synthesis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this multi-step synthesis and optimize your reaction yields through scientifically-grounded protocols.

Overview of the Synthetic Pathway

The synthesis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is typically achieved through a three-step sequence. This pathway involves the formation of a key sulfide intermediate via a Thiol-Michael addition, followed by a selective oxidation to the desired sulfone. Understanding the nuances of each step is critical for achieving high purity and yield.

G cluster_0 Step 1: Thiol Intermediate Formation cluster_1 Step 2: Thiol-Michael Addition cluster_2 Step 3: Sulfide Oxidation A 2-(Halomethyl)pyrimidine C Pyrimidin-2-ylmethanethiol A->C Nucleophilic Substitution B Sulfur Nucleophile (e.g., Thiourea then Hydrolysis) E Methyl 3-(pyrimidin-2-ylmethanethio)propanoate (Sulfide Intermediate) C->E Catalyst (e.g., DMPP) C->E D Methyl Acrylate G Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (Final Product) E->G Selective Oxidation E->G F Oxidizing Agent (e.g., UHP/Phthalic Anhydride)

Caption: Synthetic workflow for Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Step 2: Thiol-Michael Addition

Q1: My Thiol-Michael addition is slow, and the conversion to the sulfide intermediate is low. What factors should I investigate?

A1: Sluggish or incomplete Thiol-Michael additions are common and can typically be resolved by optimizing the catalyst, solvent, and reaction conditions.

  • Catalyst Choice: The reaction is catalyzed by a base or a nucleophile. While tertiary amines like triethylamine are effective, they can require several hours to reach high conversion.[1][2] For a significant rate enhancement, consider using a phosphine catalyst such as dimethylphenylphosphine (DMPP).[3] Phosphine-catalyzed reactions often reach quantitative conversion in minutes at room temperature.[1][3] The mechanism involves the phosphine acting as a more potent nucleophile to initiate the reaction.[4]

  • Catalyst Loading: Ensure you are using a catalytic amount of phosphine. Excessive phosphine can lead to the formation of by-products where the phosphine itself adds to the methyl acrylate.[1] A loading of 0.05 wt% is often sufficient.[3]

  • Solvent Effects: The reaction rate is significantly influenced by the solvent. Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are highly recommended. These solvents stabilize the negatively charged thiolate anion, which is the key nucleophile in the reaction, thereby accelerating the addition.[4]

  • Reactant Purity: Ensure your pyrimidin-2-ylmethanethiol is pure and free of any oxidizing agents that could convert it to a disulfide, which is unreactive in this addition. Also, use freshly distilled methyl acrylate to remove any inhibitors added for storage.

Q2: I'm observing a significant amount of white precipitate (polymer) in my reaction flask. How can I prevent the polymerization of methyl acrylate?

A2: Polymerization is a competitive side reaction, especially under basic conditions or at elevated temperatures. The following strategies can minimize this issue:

  • Control the Temperature: Run the reaction at room temperature or below. The Thiol-Michael addition, especially when catalyzed by efficient catalysts like DMPP, is rapid even at ambient temperatures.[3]

  • Slow Addition: Add the methyl acrylate slowly to the solution containing the thiol and catalyst. This maintains a low concentration of the acrylate, favoring the 1,4-addition over polymerization.

  • Degas the Solvent: While the reaction is often tolerant to air, removing oxygen by degassing the solvent can sometimes reduce radical-initiated polymerization pathways.

  • Avoid Strong Bases: While bases catalyze the reaction, very strong bases can aggressively promote acrylate polymerization. Weak Brønsted bases or nucleophilic catalysts are preferred.[4]

Step 3: Sulfide Oxidation

Q3: My final product is contaminated with a significant amount of the corresponding sulfoxide. How can I ensure complete oxidation to the sulfone?

A3: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Halting at the sulfoxide stage indicates that the oxidizing conditions are too mild or the reaction has not gone to completion.

  • Choice of Oxidant: Some oxidants are better suited for complete oxidation than others. While reagents like hydrogen peroxide can be used, they often require catalysts or harsh conditions to push the reaction past the sulfoxide stage.[5] A highly reliable and clean method is the use of Urea-Hydrogen Peroxide (UHP) in combination with phthalic anhydride.[6] This system efficiently converts sulfides directly to sulfones, often without the observation of the sulfoxide intermediate.[6]

  • Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For the conversion of sulfide to sulfone, at least two equivalents of the oxidant are mechanistically required. A common protocol using UHP and phthalic anhydride recommends 3 equivalents of each.[6]

  • Reaction Time and Temperature: Allow the reaction to stir for a sufficient duration. Most UHP-based oxidations are complete within 12-16 hours at room temperature.[6] Gentle heating can sometimes be employed, but it increases the risk of side reactions.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting sulfide and the intermediate sulfoxide. The sulfone is typically the most polar of the three spots.

Q4: The yield of my oxidation step is low, and I suspect product degradation. Are there milder alternatives to strong oxidants like mCPBA or KMnO4?

A4: Yes, the pyrimidine ring and the methyl ester are sensitive to harsh oxidative or acidic/basic conditions. It is crucial to select a mild and selective oxidation method.

  • Urea-Hydrogen Peroxide (UHP) System: As mentioned, the UHP/phthalic anhydride system in a solvent like ethyl acetate is exceptionally mild and high-yielding. It avoids strong acids, bases, or heavy metals, and the workup is often a simple filtration.[6]

  • Sodium Chlorite (NaClO2): Another excellent method involves the in situ generation of chlorine dioxide from sodium chlorite and hydrochloric acid in an organic solvent. This process shows high selectivity for the formation of sulfones with minimal side reactions.[7]

  • Avoid Harsh Conditions: Traditional oxidants like potassium permanganate (KMnO₄) or chromic acid can lead to over-oxidation and degradation of sensitive functional groups.[8][9] While effective, they are generally not recommended for complex molecules.

Data Summary: Comparison of Oxidation Methods

Oxidizing SystemTypical SolventTemperatureProsConsReference(s)
UHP / Phthalic Anhydride Ethyl AcetateRoom TempVery mild, high yield, clean reaction, simple workup.Slower reaction time (12-16h).[6]
NaClO₂ / HCl AcetonitrileRoom TempHigh selectivity, scalable, environmentally friendly.Requires handling of HCl.[7]
H₂O₂ / Acetic Acid / Amberlyst 15 Acetic AcidElevated TempUses inexpensive reagents, catalyst is recyclable.Requires heating, acidic conditions may not be suitable.[5]
mCPBA Dichloromethane0°C to RTFast and effective.Can be difficult to stop at sulfone, potential safety hazards.[8]

Frequently Asked Questions (FAQs)

Q: What is the best catalyst for the Thiol-Michael addition step? A: For speed and efficiency, phosphine catalysts like dimethylphenylphosphine (DMPP) are superior to amine catalysts. They provide quantitative conversion in minutes at room temperature with low catalyst loading.[1][3]

Q: How can I monitor the progress of my reactions? A: Thin Layer Chromatography (TLC) is the most convenient method. For the Michael addition, you will see the thiol starting material convert to the less polar sulfide product. For the oxidation, the sulfide will convert to the slightly more polar sulfoxide, and finally to the most polar sulfone product. Staining with potassium permanganate can help visualize the sulfur-containing compounds. For definitive structural confirmation, ¹H NMR and Mass Spectrometry should be used on the purified products.

Q: My final purification by column chromatography is difficult. Any tips? A: Separating the sulfide, sulfoxide, and sulfone can be challenging due to similar polarities. Use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing slowly). If the sulfone product is crystalline, recrystallization is an excellent alternative to chromatography for achieving high purity.[6]

Experimental Protocols

Protocol 1: DMPP-Catalyzed Thiol-Michael Addition

G cluster_0 Setup cluster_1 Catalysis cluster_2 Reaction cluster_3 Workup A 1. Dissolve Pyrimidin-2-ylmethanethiol (1.0 eq) in anhydrous DMF. B 2. Add DMPP catalyst (0.05 wt%). A->B C 3. Add Methyl Acrylate (1.1 eq) dropwise at room temperature. B->C D 4. Stir for 30 minutes. C->D E 5. Quench with water. F 6. Extract with ethyl acetate. E->F G 7. Purify by column chromatography. F->G

Caption: Workflow for the Thiol-Michael addition step.

  • To a solution of pyrimidin-2-ylmethanethiol (1.0 equivalent) in anhydrous DMF (0.5 M), add dimethylphenylphosphine (DMPP) (0.05 wt%).

  • Stir the solution at room temperature for 5 minutes.

  • Add methyl acrylate (1.1 equivalents) dropwise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC until the thiol is consumed (typically < 30 minutes).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield Methyl 3-(pyrimidin-2-ylmethanethio)propanoate.

Protocol 2: UHP/Phthalic Anhydride-Mediated Sulfide Oxidation

G cluster_0 Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup A 1. Dissolve sulfide intermediate (1.0 eq) in ethyl acetate. B 2. Add Urea-Hydrogen Peroxide (3.0 eq). A->B C 3. Add Phthalic Anhydride (3.0 eq). B->C D 4. Stir at room temperature for 12-16 hours. C->D E 5. Quench with saturated aq. Na₂SO₃. F 6. Filter solids or perform extractive workup. E->F G 7. Purify by recrystallization or chromatography. F->G

Caption: Workflow for the sulfide oxidation step.

  • To a solution of Methyl 3-(pyrimidin-2-ylmethanethio)propanoate (1.0 equivalent) in ethyl acetate (0.2 M), add Urea-Hydrogen Peroxide (3.0 equivalents) and phthalic anhydride (3.0 equivalents).

  • Stir the resulting slurry vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC for the complete disappearance of the starting material and sulfoxide intermediate.

  • Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining peroxide.

  • If the product is crystalline, it may precipitate and can be isolated by filtration.[6] Otherwise, perform a standard extractive workup with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final product, Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate, by recrystallization or column chromatography.

References

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing).
  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC.
  • An Efficient Oxidation of Sulfides to Sulfones with Urea–Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Organic-Chemistry.org.
  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate.
  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews.
  • A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. PMC.
  • Thia-Michael Reaction. Encyclopedia MDPI.
  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry (RSC Publishing).
  • Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. ResearchGate.
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews.

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate Solubility

Introduction Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is a highly versatile 2-sulfonylpyrimidine (2-SP) derivative. It is frequently utilized as a covalent warhead for chemoselective cysteine S-arylation in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is a highly versatile 2-sulfonylpyrimidine (2-SP) derivative. It is frequently utilized as a covalent warhead for chemoselective cysteine S-arylation in drug discovery and bioconjugation assays [1]. While 2-SPs offer superior aqueous stability and reactivity tuning compared to traditional warheads, researchers often encounter solubility bottlenecks when handling the compound in purely organic environments during synthesis, purification, or stock preparation.

This guide provides field-proven, mechanistically grounded solutions to resolve these issues, ensuring your compound remains fully solvated and chemically intact.

Section 1: Core Principles of 2-Sulfonylpyrimidine Solubility

The solubility profile of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is governed by its highly polar functional groups: the pyrimidine nitrogen lone pairs, the strong dipole of the methanesulfonyl group, and the propanoate ester. These features create a robust crystalline lattice energy driven by dipole-dipole interactions and π−π stacking.

Non-polar solvents lack the solvation capacity (dielectric constant, ε ) to disrupt this lattice. Conversely, highly nucleophilic or protic solvents (e.g., unbuffered water, methanol) can trigger unwanted nucleophilic aromatic substitution (S N​ Ar) at the C2 position of the pyrimidine ring, leading to hydrolysis and the formation of unreactive pyrimidin-2-ol byproducts [1]. Therefore, polar aprotic solvents are the optimal choice.

Table 1: Relative Solubility Profile of 2-SP Derivatives in Common Organic Solvents [1][2]
SolventDielectric Constant ( ε )Estimated SolubilityRecommended ApplicationDegradation Risk
Hexane 1.9Poor (< 0.1 mg/mL)Anti-solvent for crystallizationLow
Diethyl Ether 4.3Poor (< 1.0 mg/mL)Washing crystals / TriturationLow
Ethyl Acetate 6.0Moderate (10–50 mg/mL)Extraction, ChromatographyLow
Dichloromethane (DCM) 9.1High (> 50 mg/mL)Primary reaction solventLow
Acetonitrile (MeCN) 37.5High (> 50 mg/mL)Stock solutions, AssaysLow
DMSO / DMF 46.7 / 36.7Very High (> 100 mg/mL)High-concentration stocksLow (if anhydrous)
Methanol 32.7Moderate to HighAvoid (Nucleophilic)High (Solvolysis risk)

Section 2: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate during silica gel column chromatography when using a Hexane/Ethyl Acetate gradient? A: The compound's strong dipole moment requires a solvent with a sufficient dielectric constant to remain solvated. Hexane ( ε=1.9 ) cannot solvate the polar sulfonyl and pyrimidine groups. As the solvent evaporates on the column or if the hexane ratio is too high, the compound's intermolecular forces outcompete the solvent-solute interactions, causing precipitation. Solution: Switch to a Dichloromethane/Ethyl Acetate gradient, or use pure Dichloromethane with a very shallow Methanol gradient (strictly <5% MeOH to minimize solvolysis risk).

Q2: I am using this compound for cysteine S-arylation. Can I dissolve it directly in my aqueous buffer? A: While 2-SPs exhibit remarkable aqueous solubility (up to 2 mM) compared to older warheads like 2-methylsulfonyl benzothiazoles[1], the hydrophobic propanoate ester slightly reduces its dissolution rate in pure water. Solution: Prepare a highly concentrated stock solution in anhydrous DMSO (e.g., 50 mM) and spike it into your aqueous KPi buffer (pH 7.0). Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.

Q3: Is heating recommended to force the compound into solution? A: The dissolution of pyrimidine derivatives is an endothermic process, meaning solubility increases with temperature [2]. Gentle heating (30–40°C) is thermodynamically favorable. However, excessive heating in the presence of trace moisture or protic solvents will accelerate the S N​ Ar hydrolysis of the sulfonyl group. Always use anhydrous, aprotic solvents if heating is required.

Section 3: Step-by-Step Methodologies

Protocol 1: Gravimetric Solubility Assessment & Solvent Optimization

This self-validating protocol ensures the compound is fully dissolved without exceeding its saturation limit, preventing unexpected precipitation during downstream workflows.

  • Aliquot: Weigh 10.0 mg of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate into a tared 2 mL glass HPLC vial.

  • Solvate: Add 100 µL of the target anhydrous organic solvent (e.g., Acetonitrile or DCM) to achieve a theoretical 100 mg/mL concentration.

  • Agitate: Vortex for 60 seconds. If undissolved, sonicate in a water bath at 25°C for 5 minutes.

    • Causality: Sonication mechanically disrupts the crystalline lattice without applying excessive thermal energy that could trigger degradation.

  • Self-Validation (Centrifugation): Centrifuge the vial at 10,000 x g for 2 minutes.

    • Observation: If a solid pellet forms, the saturation limit is exceeded. The supernatant represents the maximum saturated concentration. If the solution is perfectly clear, the solubility is 100 mg/mL.

  • Quantify (Optional): Transfer 50 µL of the clear supernatant to a pre-weighed vial, evaporate the solvent under a gentle stream of nitrogen, and record the residual mass to calculate the exact solubility limit.

Protocol 2: Preparation of Stable Stock Solutions for Bioconjugation

2-SPs are susceptible to slow hydrolysis into unreactive pyrimidin-2-ol byproducts in the presence of water [1]. This protocol ensures maximum stability.

  • Select Solvent: Use strictly anhydrous, appropriately stored DMSO or Acetonitrile.

  • Dissolve: Prepare a 50 mM stock solution by dissolving 14.4 mg of the compound in 1.0 mL of the chosen solvent. Vortex until visually clear.

  • Self-Validation (NMR Integrity Check): To confirm no hydrolysis has occurred during storage, run a 1 H-NMR of the stock. The pyrimidine aromatic protons should appear sharply downfield (e.g., 8.8–9.1 ppm). A significant upfield shift ( 8.0 ppm) indicates the loss of the electron-withdrawing sulfonyl group and degradation into the pyrimidin-2-ol byproduct [1].

  • Storage: Aliquot the solution into single-use vials, purge with argon gas to displace ambient moisture, and store at -20°C.

Section 4: Workflow Visualization

SolubilityWorkflow Start Solubility Issue Detected Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate CheckSolvent Assess Solvent Polarity (Dielectric Constant) Start->CheckSolvent LowPolarity Non-Polar Solvent (e.g., Hexane, Toluene) CheckSolvent->LowPolarity HighPolarity Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) CheckSolvent->HighPolarity ActionLow Switch to Halogenated or Ester Solvents (DCM, EtOAc) LowPolarity->ActionLow ActionHigh Apply Gentle Heating (30-40°C) or Sonication HighPolarity->ActionHigh Validate Self-Validation: Check for Clear Solution & No Degradation (NMR) ActionLow->Validate ActionHigh->Validate Success Proceed to Assay/Reaction Validate->Success

Decision tree for resolving Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate solubility issues.

References

  • Pichon, M. M., Drelinkiewicz, D., Lozano, D., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1679–1687.[Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.[Link]

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

Welcome to the comprehensive technical support guide for the crystallization of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate. This resource is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the crystallization of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions. The guidance herein is grounded in established crystallographic principles and practical laboratory experience to facilitate the generation of high-quality crystalline material.

I. Troubleshooting Guide: Addressing Common Crystallization Challenges

This section provides a systematic approach to resolving specific issues encountered during the crystallization of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

Issue 1: Complete Failure of Crystallization

Symptom: The solution remains clear without any solid formation after cooling or solvent evaporation.

Root Cause Analysis and Step-by-Step Solutions:

A failure to crystallize is typically due to either insufficient supersaturation or the high stability of the solute in the chosen solvent system.

Protocol 1: Inducing Nucleation

  • Scratching Method: Gently scratch the inner surface of the crystallization vessel at the air-solvent interface with a glass rod. This action can create microscopic imperfections on the glass surface, which may serve as nucleation sites.

  • Seeding: If available, introduce a single, well-formed crystal of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (a "seed crystal") into the supersaturated solution.[1][2] Seed crystals provide a template for further crystal growth.

  • Solvent Evaporation: If the compound is highly soluble, slowly evaporating the solvent can increase the concentration to the point of supersaturation.[3] Cover the vessel with parafilm and puncture a few small holes to control the evaporation rate. A rapid process often leads to poor quality crystals or an amorphous solid.[4]

Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals

Symptom: A dense, viscous liquid (oil) separates from the solution instead of solid crystals.

Root Cause Analysis and Step-by-Step Solutions:

"Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point in the solvent system, or when cooling is too rapid.[3][5]

Protocol 2: Optimizing Cooling and Solvent System

  • Slower Cooling Rate: Implement a gradual cooling process. This can be achieved by insulating the crystallization flask or using a programmable cooling bath.[3] Slow cooling allows molecules sufficient time to orient themselves into an ordered crystal lattice.

  • Solvent System Modification:

    • Increase Solvent Volume: Add more of the primary solvent to reduce the overall concentration, then cool slowly.[1][5]

    • Introduce an Anti-Solvent: If using a single solvent, consider a binary system. The "anti-solvent" should be one in which the compound is poorly soluble but miscible with the primary solvent. Add the anti-solvent dropwise to the solution at a slightly elevated temperature until slight turbidity is observed, then allow it to cool slowly.

Issue 3: Formation of Amorphous Solid or Poor-Quality Crystals

Symptom: The resulting solid is a powder with no well-defined crystalline faces, or the crystals are very small, clustered, or dendritic.

Root Cause Analysis and Step-by-Step Solutions:

This issue often arises from rapid nucleation and crystal growth, which can be triggered by excessive supersaturation or the presence of impurities.

Protocol 3: Controlling Supersaturation and Purity

  • Reduce Supersaturation Rate:

    • Cooling Crystallization: Decrease the cooling rate as described in Protocol 2.

    • Evaporative Crystallization: Reduce the rate of solvent evaporation by limiting the surface area or using a container with a loosely fitting cap.

  • Ensure Purity: Impurities can inhibit crystal growth or act as nucleation sites, leading to a large number of small crystals.[6] A minimum purity of 80-90% is recommended before attempting to grow single crystals for X-ray diffraction.[4] It may be necessary to purify the crude material using techniques like column chromatography prior to crystallization.

II. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the crystallization of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

Q1: How do I select an appropriate solvent for crystallization?

A good crystallization solvent should exhibit moderate solubility for the compound at elevated temperatures and low solubility at lower temperatures.[3][4] The ideal scenario is "soluble hot, insoluble cold".[4] A systematic solvent screening is the most effective approach.

Q2: What is the significance of polymorphism in sulfonyl-containing compounds?

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[7][8] Sulfonamides, which are structurally related to sulfones, are known to exhibit polymorphism.[7][8][9] Different polymorphs can have distinct physical properties, including solubility and bioavailability, which are critical in pharmaceutical development.[8] The presence of hydrogen bond donors and acceptors in the sulfonamide group can lead to different packing motifs, such as dimers and catemers.[7]

Q3: What analytical techniques can be used to characterize the resulting crystals?

Several techniques are essential for characterizing crystalline materials:

  • Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive information about the crystal structure and molecular conformation.[10]

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and assess purity.[10][11]

  • Differential Scanning Calorimetry (DSC): Determines the melting point and can be used to identify different polymorphic forms.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and can detect changes in bonding associated with different crystal packing.[10]

  • Scanning Electron Microscopy (SEM): Visualizes the morphology and surface features of the crystals.[12][13]

Q4: Can hydrogen bonding influence the crystallization of this compound?

Yes, hydrogen bonding is a significant intermolecular force that can influence crystal packing.[4] The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors, and the sulfonyl group's oxygen atoms can also participate in hydrogen bonding. Understanding and controlling these interactions can be key to obtaining a desired crystal form.

III. Data and Visualization

Table 1: Example Solvent Screening Data for Crystallization
Solvent SystemObservation at Room Temp.Observation at Elevated Temp.Observation upon CoolingCrystal Quality
MethanolSoluble-No crystals-
EthanolSparingly SolubleSolubleFine needlesPoor
IsopropanolSparingly SolubleSolublePrismatic crystalsGood
Ethyl AcetateSoluble-No crystals-
TolueneInsolubleSparingly SolubleAmorphous solidPoor
AcetoneSoluble-No crystals-
AcetonitrileSparingly SolubleSolubleSmall platesModerate
WaterInsolubleInsoluble--
Ethanol/Water (9:1)Sparingly SolubleSolubleBlock-like crystalsExcellent

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Diagram 1: Troubleshooting Workflow for Crystallization

This diagram outlines a logical decision-making process for addressing common crystallization problems.

Crystallization Troubleshooting Troubleshooting Crystallization of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate start Start Crystallization Experiment result Observe Outcome start->result no_crystals No Crystals Formed result->no_crystals Clear Solution oil_out Oiling Out Occurs result->oil_out Liquid Phase Separation poor_crystals Poor Crystal Quality result->poor_crystals Amorphous/Small Crystals good_crystals Good Quality Crystals result->good_crystals Well-formed Crystals action1 Induce Nucleation: - Scratching - Seeding - Slow Evaporation no_crystals->action1 action2 Optimize Conditions: - Slower Cooling Rate - Adjust Solvent System - Use Anti-Solvent oil_out->action2 action3 Refine Process: - Control Supersaturation - Purify Compound poor_crystals->action3 action1->start Re-attempt action2->start Re-attempt action3->start Re-attempt

Caption: A decision tree for troubleshooting common crystallization issues.

IV. References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(751-757). [Link]

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • EP0282915B1 - Process for preparing sulfone compounds - Google Patents.

  • Goh, Y. F., et al. (2021). Synthesis of Vinylic Sulfones in Aqueous Media. Organic Letters, 23(4), 1432-1436. [Link]

  • Sato, Y., et al. (1994). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Journal of Medicinal Chemistry, 37(23), 3985-3995. [Link]

  • Reddy, L. S., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(10), 4538-4549. [Link]

  • International Journal of Exploring Emerging Trends in Engineering (IJEETE). (2023). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • Giege, R., et al. (1994). An Overview of Biological Macromolecule Crystallization. Acta Crystallographica Section D: Biological Crystallography, 50(4), 339-350. [Link]

  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 25(22), 5423. [Link]

  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

  • Tan, B. J., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12795. [Link]

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • University of Potsdam. Advice for Crystallization. [Link]

  • ResearchGate. (2021). Polymorphism and Isostructurality in Sulfonylhydrazones. [Link]

  • PubChem. Methyl 3-(methylsulfonyl)propanoate. [Link]

  • Nature Communications. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. [Link]

  • ACS Omega. (2023). Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.

  • MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

  • MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • IntechOpen. (2022). Chemistry and Modern Techniques of Characterization of Co-Crystals. [Link]

  • Revue Roumaine de Chimie. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • ResearchGate. (2010). Polymorphism in Secondary Benzene Sulfonamides. [Link]

  • SATHEE JEE - IIT Kanpur. Chemistry Crystallization. [Link]

  • Kemet International. Materials Characterisation Techniques. [Link]

  • University of Barcelona. Characterisation techniques. [Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

Executive Summary: Compound Vulnerability Profile Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is a highly versatile building block utilized in advanced drug discovery and synthetic workflows. However, its structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Compound Vulnerability Profile

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is a highly versatile building block utilized in advanced drug discovery and synthetic workflows. However, its structural architecture—specifically the β -sulfonyl ester moiety—renders it highly vulnerable to thermal and hydrolytic degradation. As a Senior Application Scientist, I have designed this troubleshooting guide to provide mechanistic insights and field-proven, self-validating protocols to ensure the structural integrity of this compound during long-term storage and handling.

Mechanistic Troubleshooting: The "Why"

Q: Why does Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate degrade rapidly at room temperature? A: The degradation is driven by a retro-Michael-type β -elimination. The protons situated between the highly electron-withdrawing sulfone group and the ester carbonyl are remarkably acidic. Under thermal stress (ambient temperatures >25°C), the molecule undergoes a concerted elimination reaction, cleaving into methyl acrylate and pyrimidin-2-ylmethanesulfinic acid . The resulting sulfinic acid is thermodynamically unstable and further decomposes via homolytic cleavage into sulfur dioxide (SO2) gas and radical pyrimidine fragments .

Q: How does moisture exacerbate this thermal degradation? A: Moisture acts as a catalyst for ester hydrolysis. If water permeates the storage container, the methyl ester hydrolyzes into a carboxylic acid. This generates an acidic microenvironment that autocatalyzes the β -elimination pathway, drastically lowering the activation energy required for thermal breakdown. Therefore, thermal control alone is insufficient; absolute moisture exclusion is mandatory.

G Compound Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate BetaElim β-Elimination (Retro-Michael) Compound->BetaElim Heat Hydrolysis Ester Hydrolysis Compound->Hydrolysis H2O + Heat Stress Thermal Stress (>25°C) Stress->Compound Activates Moisture Moisture Ingress Moisture->Compound Permeates Prod1 Methyl Acrylate + Sulfinic Acid BetaElim->Prod1 Prod2 Carboxylic Acid Hydrolysis->Prod2 SO2 SO2 Gas Release Prod1->SO2 Thermal Scission Prod2->BetaElim Acid Autocatalysis

Fig 1. Logical workflow of thermal and hydrolytic degradation pathways for the target sulfone.

Storage & Handling Protocols: The "How"

To establish a trustworthy baseline for your experiments, storage conditions must align with rigorous pharmaceutical standards. Below is the quantitative storage matrix adapted from the ICH Q1A(R2) stability testing guidelines .

Quantitative Storage Parameters

Table 1: ICH Q1A(R2) Aligned Stability & Storage Parameters

Condition TypeTemperatureRelative Humidity (RH)DurationAnalytical Purpose
Recommended Long-Term 5°C ± 3°CAmbient (Sealed)12 monthsBaseline stability profiling
Alternative Long-Term -20°C ± 5°CAmbient (Sealed)12 monthsArresting thermal elimination
Accelerated Stress 25°C ± 2°C60% ± 5%6 monthsPredictive degradation modeling
Self-Validating Workflow for Inert Aliquoting and Storage

Do not simply place the received bottle in a fridge. Follow this self-validating methodology to ensure absolute compound integrity:

Step 1: Moisture Profiling (Pre-Storage)

  • Action: Conduct a Karl Fischer titration on a 10 mg representative sample.

  • Causality: Water content must be verified at <0.1% to prevent hydrolytic autocatalysis. If the moisture content exceeds 0.1%, lyophilize the batch under a high vacuum before proceeding.

Step 2: Inert Gas Purging

  • Action: Purge Type I amber glass vials with Argon gas for 30 seconds.

  • Causality: Argon is denser than Nitrogen and effectively displaces ambient oxygen and moisture at the bottom of the vial. Amber glass is used to prevent any photolytic excitation that could couple with thermal energy to initiate radical degradation.

Step 3: Aliquoting & Sealing

  • Action: Aliquot the solid compound into the purged vials. Seal immediately with PTFE-lined caps and wrap the exterior seal with Parafilm.

  • Causality: PTFE provides a chemically inert, impermeable barrier to ambient humidity, satisfying ICH Q1A(R2) requirements for impermeable container closures. Aliquoting prevents repeated freeze-thaw and moisture exposure cycles during daily laboratory use.

Step 4: Gravimetric Validation & Storage

  • Action: Weigh the sealed vial on an analytical balance and record the mass on the label. Store at 5°C or -20°C.

  • Causality (Self-Validation): A post-storage mass check before experimental use validates container integrity. Because the primary degradation pathway releases volatile SO2 and methyl acrylate, any detectable loss in mass indicates that the seal was compromised and thermal breakdown occurred.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in a standard frost-free laboratory freezer? A: No. Frost-free freezers utilize automatic heating cycles to melt ice accumulation. These cyclical temperature spikes induce severe thermal stress on the β -sulfonyl ester, triggering micro-degradation events. Always use a continuous, temperature-mapped -20°C or 5°C spark-free laboratory unit.

Q: I observed a pungent odor upon opening a vial stored at room temperature. What happened? A: The pungent, acrid odor is a definitive diagnostic indicator of sulfur dioxide (SO2) gas and volatile methyl acrylate escaping the vial. This confirms that thermal β -elimination has occurred. The batch is chemically compromised and must be discarded immediately.

Table 2: Diagnostic Indicators of Degradation

Indicator TypeObservationMechanistic CauseAction Required
Olfactory Pungent, acrid odorSO2 gas release from sulfinic acid breakdownDiscard batch immediately
Visual Powder discoloration (yellowing)Radical polymerization of methyl acrylateIsolate and dispose
Analytical Mass loss in sealed vialVolatilization of cleavage productsAudit storage temperature logs

Q: Is it safer to store the compound as a stock solution to avoid repeated weighing? A: Absolutely not. Storing the compound in solution—especially in protic or hygroscopic solvents like DMSO or Methanol—significantly lowers the activation energy for both ester hydrolysis and β -elimination. The compound must be stored as a dry powder and only dissolved immediately prior to use in your assay or synthetic step.

References

  • Remarkably Mild and Simple Preparation of Sulfenate Anions from β -Sulfinylesters. ResearchGate / American Chemical Society. Available at:[Link]

  • Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study. ACS Publications. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Troubleshooting

Troubleshooting common impurities in Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate preparation

Welcome to the Technical Support Center for the synthesis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate . As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate . As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity of this specific oxidation. The transformation of a pyrimidin-2-ylmethylsulfanyl thioether to its corresponding sulfone is deceptively complex. The presence of an electron-deficient pyrimidine ring and a base-labile methyl ester creates a narrow thermodynamic window for successful conversion.

This guide bypasses generic advice to provide causality-driven troubleshooting, structural diagnostics, and a self-validating protocol designed to eliminate common impurities like sulfoxides, N-oxides, and hydrolyzed esters.

Mechanistic Pathway & Impurity Mapping

To troubleshoot effectively, we must first map the reaction landscape. The diagram below illustrates the kinetic pathways leading to the target sulfone and the branching side-reactions that generate our most common impurities.

ImpurityPathway Thioether Thioether Precursor [M+H]+ 213.1 Sulfoxide Sulfoxide Impurity [M+H]+ 229.1 (Under-oxidation) Thioether->Sulfoxide [O] (Fast) Sulfone Target Sulfone [M+H]+ 245.1 (Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate) Sulfoxide->Sulfone [O] (Rate-limiting) NOxide Pyrimidine N-Oxide [M+H]+ 261.1 (Over-oxidation) Sulfone->NOxide Excess Oxidant (e.g., mCPBA) Acid Propanoic Acid Impurity [M+H]+ 231.0 (Ester Hydrolysis) Sulfone->Acid Aqueous Workup (pH < 4 or pH > 9)

Reaction pathway of target sulfone synthesis and its primary structural impurities.

Diagnostic Data: Impurity Identification

Before adjusting your reaction parameters, use the table below to accurately identify your dominant impurity based on its structural and analytical markers[1].

Impurity ProfileStructural DefectLC-MS [M+H]⁺Key ¹H NMR Marker (CDCl₃)Root Cause
Target Sulfone None245.1~4.8 ppm (s, 2H, CH₂-SO₂)N/A
Thioether Unreacted Precursor213.1~4.0 ppm (s, 2H, CH₂-S)Failed initiation / dead catalyst
Sulfoxide Under-oxidation229.1~4.2 ppm (AB quartet, 2H, CH₂-SO)Insufficient oxidant / stalled kinetics
N-Oxide Over-oxidation261.1Downfield shift of pyrimidine protonsExcess electrophilic oxidant (e.g., mCPBA)
Carboxylic Acid Ester Hydrolysis231.0Loss of ~3.7 ppm (s, 3H, OCH₃)pH extremes during reaction or workup

Deep-Dive Troubleshooting Guides (Q&A)

Q1: My LC-MS shows a persistent[M+H]⁺ 229.1 peak that refuses to convert, even after extending the reaction time. Why does the oxidation stall at the sulfoxide? A1: The oxidation of a thioether to a sulfone occurs in two discrete kinetic steps. The first step (thioether to sulfoxide) is highly exothermic and rapid because the divalent sulfur is highly nucleophilic. However, the resulting sulfoxide is significantly less nucleophilic due to the electron-withdrawing nature of the newly formed S=O bond. If you are using an un-catalyzed oxidant (like dilute H₂O₂ alone), . Corrective Action: Introduce a transition-metal catalyst. 2, dramatically lowering the activation barrier for the second oxidation step without requiring harsh conditions[2].

Q2: I added excess mCPBA to force the sulfoxide to the sulfone, but now I have a highly polar impurity at [M+H]⁺ 261.1. What happened? A2: You have over-oxidized the molecule to the pyrimidine N-oxide. While the pyrimidine ring is generally electron-deficient,3[3]. When you added excess mCPBA to overcome the sluggish sulfoxide-to-sulfone conversion, the local concentration of the peracid exceeded the chemoselectivity threshold, leading to4[4]. Corrective Action: Abandon mCPBA for this specific substrate. Switch to a chemoselective system like H₂O₂/Na₂WO₄, which 5[5].

Q3: During the workup, my product yield dropped significantly, and I detected a water-soluble mass at [M+H]⁺ 231.0 in the aqueous layer. How can I prevent this? A3: The impurity is 3-(pyrimidin-2-ylmethanesulfonyl)propanoic acid, resulting from the hydrolysis of your methyl ester. The propanoate ester is highly susceptible to hydrolysis because the adjacent strongly electron-withdrawing sulfonyl group increases the acidity of the alpha-protons, making the ester highly labile under basic conditions. If your oxidation utilized basic peroxide, or if your workup involved strong bases (like NaOH to wash away mCPBA byproducts), the ester was cleaved. Corrective Action: Maintain a strictly neutral or mildly buffered pH (pH 6–8) during both the reaction and the workup. Quench with sodium thiosulfate and use saturated NaHCO₃ (never NaOH or Na₂CO₃) for washing.

Standardized Self-Validating Protocol: Chemoselective Oxidation

To ensure high yields (>95%) while suppressing N-oxidation and ester hydrolysis, utilize this causality-driven, tungstate-catalyzed hydrogen peroxide methodology.

Objective: Achieve complete conversion to Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

  • Substrate Dissolution: Dissolve Methyl 3-(pyrimidin-2-ylmethylsulfanyl)propanoate (1.0 equiv) in ethyl acetate (10 volumes).

    • Causality: EtOAc is immiscible with aqueous peroxide, allowing phase-transfer dynamics to control the oxidation rate and prevent thermal runaway.

  • Catalyst Assembly: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.02 equiv) and a phase-transfer catalyst (e.g., Aliquat 336, 0.02 equiv) dissolved in a minimal amount of water.

    • Causality: The tungstate forms an active peroxotungstate complex, which the PTC shuttles into the organic layer to react exclusively with the sulfur[2].

  • Controlled Oxidation: Cool the biphasic mixture to 0–5 °C. Add 30% aqueous H₂O₂ (2.5 equiv) dropwise over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature continuously. It must not exceed 15 °C. A temperature spike indicates uncontrolled peroxide decomposition, which risks ester hydrolysis.

  • Maturation: Remove the cooling bath and stir vigorously at 20–25 °C for 4 hours.

    • Self-Validation Check: Sample the organic layer for LC-MS. The intermediate sulfoxide ([M+H]⁺ 229.1) must be <1% relative to the sulfone ([M+H]⁺ 245.1). If >1%, add an additional 0.2 equiv of H₂O₂ and stir for 1 hour.

  • Chemoselective Quench: Cool to 0 °C and add 10% aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the peroxide is neutralized.

    • Self-Validation Check: Spot the aqueous phase on KI-starch indicator paper. A lack of blue/black color validates complete peroxide quenching, ensuring safety during concentration.

  • Isolation: Separate the organic layer, wash with brine (pH ~7), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure below 40 °C to yield the pure sulfone.

References

  • Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst Source: Royal Society of Chemistry (rsc.org) URL:[Link]

  • Title: Sulfone synthesis by oxidation Source: Organic Chemistry Portal (organic-chemistry.org) URL: [Link]

  • Source: Google Patents (google.com)
  • Title: Mono-N-oxidation of Heterocycle-Fused Pyrimidines Source: Royal Society of Chemistry (rsc.org) URL:[Link]

  • Title: ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Source: CLOCKSS (clockss.org) URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Extraction of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

Welcome to the Technical Support Center for the purification of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7)[1]. This guide is designed for researchers and drug development professionals dealing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7)[1]. This guide is designed for researchers and drug development professionals dealing with the specific physicochemical challenges of isolating this versatile small-molecule scaffold.

Because this molecule contains a weakly basic pyrimidine ring, a highly polar sulfone moiety, and a base-sensitive methyl ester, standard liquid-liquid extraction (LLE) protocols often lead to poor yields, emulsion formation, or product degradation. This guide provides field-proven, self-validating troubleshooting steps to optimize your extraction workflow.

Extraction Workflow & Logic

The following workflow maps the optimized extraction path following a standard thioether oxidation (e.g., using mCPBA) to form the target sulfone.

LLE_Workflow Start Crude Reaction Mixture (Thioether Oxidation) Quench Quench Residual Oxidant (Aq. Na2S2O3) Start->Quench Extract Add Extraction Solvent (2-MeTHF or DCM) Quench->Extract Wash Alkaline Wash (Sat. NaHCO3) Extract->Wash PhaseSep Phase Separation Wash->PhaseSep AqPhase Aqueous Phase (Waste: mCBA salts, inorganics) PhaseSep->AqPhase Verify pH > 7.5 OrgPhase Organic Phase (Product: Sulfone Ester) PhaseSep->OrgPhase Retain Dry Dry & Concentrate (Na2SO4 -> Vacuum) OrgPhase->Dry

Workflow for the liquid-liquid extraction and purification of pyrimidine sulfone esters.

Troubleshooting & FAQs

Q1: Which extraction solvent yields the highest recovery for Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate, and why? A: Dichloromethane (DCM) and 2-Methyltetrahydrofuran (2-MeTHF) are the most effective solvents. Causality: Sulfones are highly polar compounds with strong dipole moments, making them poorly soluble in non-polar hydrocarbon solvents like hexane or toluene[2]. While DCM is the traditional choice due to its excellent solvation of both the pyrimidine ring and the sulfone moiety, 2-MeTHF is highly recommended as a modern, green alternative. 2-MeTHF exhibits excellent phase separation from water and provides high extraction efficiency for highly polar organometallics and sulfones[3][4].

Q2: I am observing significant product loss and the formation of a highly polar byproduct during the basic wash. How do I prevent this? A: You are likely causing base-catalyzed hydrolysis (saponification) of the methyl propanoate ester. Causality: In the synthesis of this compound, oxidation of the thioether precursor is often performed using meta-chloroperoxybenzoic acid (mCPBA), which generates meta-chlorobenzoic acid (mCBA) as a byproduct. This acid must be removed via an alkaline wash. If a strong base like NaOH or Na2​CO3​ is used, the hydroxide ions will attack the carbonyl carbon of the methyl ester, cleaving it into a water-soluble carboxylate salt that is lost in the aqueous phase. Solution: Strictly use saturated aqueous sodium bicarbonate ( NaHCO3​ ) (pH ~8.3) for the wash. The bicarbonate ion is basic enough to deprotonate mCBA (pKa ~3.8) but too weak to rapidly hydrolyze the methyl ester.

Q3: I am using Ethyl Acetate (EtOAc) but struggling with poor phase separation and emulsion formation. How can I resolve this? A: Causality: The pyrimidine nitrogen atoms act as weak hydrogen bond acceptors, and the sulfone oxygen atoms are strong hydrogen bond acceptors. When combined with moderately polar, water-miscible solvents like EtOAc, this creates micro-emulsions at the aqueous-organic interface. Solution: Switch to 2-MeTHF. 2-MeTHF has a significantly lower solubility in water (14.0 g/L) compared to EtOAc (83.0 g/L), which inherently reduces emulsion formation, improves phase separation speed, and increases the partition coefficient of the sulfone into the organic layer[4]. If you must use EtOAc, add saturated brine (NaCl) to the aqueous layer to force phase separation via the "salting-out" effect.

Quantitative Solvent Comparison Data

The following table summarizes the physicochemical properties of common extraction solvents to guide your selection based on the specific needs of your purification step.

SolventPolarity IndexWater Solubility (g/L at 20°C)Density (g/mL)Phase Position (vs. Water)Suitability for Sulfone Extraction
Dichloromethane (DCM) 3.113.01.33Bottom Excellent (Traditional)
2-Methyltetrahydrofuran (2-MeTHF) 2.414.00.86Top Excellent (Green Alternative)
Ethyl Acetate (EtOAc) 4.483.00.90Top Moderate (Prone to emulsions)
Toluene 2.40.50.87Top Poor (Insufficient polarity)

Self-Validating LLE Methodology (Using 2-MeTHF)

To ensure high scientific integrity and reproducibility, follow this self-validating protocol for extracting Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

Step 1: Oxidant Quenching

  • Action: Upon completion of the thioether oxidation, add 1.5 equivalents of 10% w/v aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to the reaction mixture. Stir for 10 minutes.

  • Self-Validation: Spot the biphasic mixture onto starch-iodide indicator paper. A lack of blue/black color confirms the complete destruction of residual peroxides/oxidants.

Step 2: Solvent Addition

  • Action: Add 2-MeTHF to the reaction mixture at a 1:1 volumetric ratio (Organic:Aqueous).

Step 3: Neutralization of Acidic Byproducts

  • Action: Add an equal volume of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes.

  • Causality: Vigorous stirring is mandatory because the biphasic neutralization of mCBA is mass-transfer limited across the solvent interface.

Step 4: Phase Separation & Verification

  • Action: Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Self-Validation: Because 2-MeTHF has a density of 0.86 g/mL, the organic layer containing your product will be the top layer . Drain the bottom aqueous layer into an Erlenmeyer flask.

Step 5: Effluent pH Check (Critical Step)

  • Action: Test the pH of the drained aqueous layer using a pH meter or universal indicator paper.

  • Self-Validation: The pH must be ≥ 7.5 . If the pH is acidic (< 7.0), it indicates that residual mCBA remains unneutralized in the organic layer. If this occurs, perform a second NaHCO3​ wash on the organic layer until the aqueous effluent tests slightly basic.

Step 6: Brine Wash & Drying

  • Action: Wash the verified organic layer with saturated NaCl solution to remove dissolved water and microscopic salt particulates. Drain the aqueous layer.

  • Action: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the organic layer. Swirl until the drying agent flows freely (not clumped). Filter and concentrate under reduced pressure to yield the purified sulfone.

References

  • CymitQuimica. "Building Blocks: Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate. CAS: 1787856-48-7." CymitQuimica Catalog. 1

  • Sigma-Aldrich. "methyl 3-[(pyrimidin-2-yl)methanesulfonyl]propanoate | 1787856-48-7." Sigma-Aldrich Chemistry & Synthesis.

  • Energy & Fuels - ACS Publications. "Key Factors Affecting the Development of Oxidative Desulfurization of Liquid Fuels: A Critical Review." American Chemical Society. 2

  • National Institutes of Health (PMC). "Regiodivergent synthesis of sulfone-tethered lactam–lactones bearing four contiguous stereocenters." NIH Public Access. 3

  • ResearchGate. "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." ResearchGate Publications.4

  • Digital CSIC. "A sustainable valorization approach of Kraft black liquor from Robinia pseudoacacia L." Spanish National Research Council.

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with scaling up the batch pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with scaling up the batch production of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7).

Scaling this synthesis from the bench to the pilot plant introduces significant chemical engineering challenges. The core synthetic route relies on a base-catalyzed nucleophilic substitution to form a thioether, followed by a highly exothermic biphasic oxidation to yield the final sulfone. This guide breaks down the causality behind the required process parameters, provides self-validating protocols, and offers field-proven troubleshooting strategies.

Core Process Workflow

The transformation from sulfide to sulfone is notoriously challenging at scale due to the high activation energy required for the second oxidation step (sulfoxide to sulfone) and the severe risk of thermal runaway. We utilize a tungsten-catalyzed hydrogen peroxide oxidation system.

The Causality: Tungstate forms a highly reactive peroxotungstate complex. Because the reaction is biphasic, a Phase Transfer Catalyst (PTC) is strictly required to shuttle this complex across the aqueous boundary into the organic phase. This eliminates the need for environmentally toxic or difficult-to-recover miscible solvents.

G N1 Starting Materials: Pyrimidin-2-ylmethyl chloride + Methyl 3-mercaptopropanoate N2 Thioether Formation (Base-catalyzed SN2) N1->N2 N3 Intermediate: Methyl 3-(pyrimidin-2-ylmethylsulfanyl)propanoate N2->N3 >95% Conversion N4 Biphasic Oxidation (30% H2O2, Na2WO4, PTC, 50-60°C) N3->N4 Controlled Dosing N5 Phase Separation & Quench (Na2SO3) N4->N5 Exotherm Control N6 Crystallization & Isolation N5->N6 N7 Final Product: Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate N6->N7 High Purity Yield

Figure 1: Biphasic synthesis workflow of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

Step-by-Step Experimental Protocol

Self-Validating Methodology for 1 kg Scale Batch Production

Phase 1: Thioether Formation

This base-catalyzed nucleophilic substitution utilizes methyl 3-mercaptopropanoate to efficiently construct the thioether backbone at room temperature1[1].

  • Charge: To a 20 L jacketed reactor, charge 1.0 eq of Pyrimidin-2-ylmethyl chloride and 10 L of Methanol (MeOH) or Dichloromethane (DCM).

  • Base Addition: Add 1.2 eq of Triethylamine (Et₃N). Agitate at 200 RPM.

  • Thiol Dosing: Slowly dose 1.3 eq of Methyl 3-mercaptopropanoate over 1 hour. Maintain internal temperature ≤ 25 °C to safely dissipate the Sₙ2 exotherm.

  • Validation Check: Sample the organic phase for HPLC analysis. The reaction is self-validating and ready for workup when the pyrimidine starting material is <1% AUC.

  • Workup: Evaporate the solvent under reduced pressure, wash the residue with H₂O to remove Et₃N hydrochloride salts, and extract to yield the pure thioether intermediate.

Phase 2: Biphasic Catalytic Oxidation to Sulfone

This step utilizes a highly selective oxidation framework at 50–60 °C to drive the reaction to the sulfone without over-pressurizing the reactor 2[2].

  • Catalyst Preparation: In a separate vessel, dissolve 0.01 eq of Sodium tungstate dihydrate (Na₂WO₄·2H₂O) and 0.01 eq of Trioctylmethylammonium dihydrogen phosphate (PTC) in 2 L of water. Buffer this solution to pH 5.5.

  • Charge: Transfer the thioether intermediate into the 20 L reactor. Add 8 L of Ethyl Acetate. Add the aqueous catalyst mixture.

  • Heating: Heat the biphasic mixture to 50–60 °C.

  • Oxidant Dosing (Critical Step): Continuously dose 2.5 eq of 30% H₂O₂ (aq) over 4 hours. Causality Note: Dosing must be strictly slower than the kinetic reaction rate to prevent the dangerous accumulation of unreacted peroxide.

  • Quench: Once HPLC confirms complete conversion of the sulfoxide intermediate to the sulfone, cool to 20 °C. Gradually add 10% aqueous Na₂SO₃ until peroxide test strips validate a reading of 0 ppm.

  • Isolation: Separate the phases, wash the organic layer with water, and crystallize the final product from an Ethyl Acetate/Heptane gradient.

Process Optimization Data

The following table summarizes the causal relationship between the Phase Transfer Catalyst (PTC), operating temperature, and the kinetic bottleneck of the second oxidation step.

EntryNa₂WO₄ Catalyst (mol%)PTC (mol%)Temp (°C)30% H₂O₂ (eq)Time (h)Conversion to Sulfone (%)
10.010.00502.51512% (Stalled at Sulfoxide)
20.010.01252.51245% (Incomplete)
30.010.01552.56>98% (Optimal)

Table 1: Impact of PTC and temperature on the biphasic oxidation of the thioether intermediate.

Troubleshooting & FAQs

Troubleshooting Issue Process Deviation Detected T1 Thermal Runaway (ΔT > 5°C/min) Issue->T1 T2 Ester Hydrolysis (Impurity > 2%) Issue->T2 T3 Reaction Stalled (High Sulfoxide) Issue->T3 S1 Pause Dosing & Max Agitation T1->S1 Prevent Accumulation S2 Buffer Aqueous Phase (pH 5-6) T2->S2 Protect Ester S3 Verify PTC Loading & Temp (55°C) T3->S3 Boost Mass Transfer

Figure 2: Decision tree for troubleshooting common oxidation scale-up deviations.

Q: During the 10 kg scale oxidation, we experienced a sudden temperature spike (ΔT > 10 °C) 45 minutes into the H₂O₂ addition. How do we prevent this? A: This is a classic symptom of oxidant accumulation. The primary oxidation of sulfide to sulfoxide is rapid, but the subsequent oxidation to the sulfone is kinetically slower. If you dose H₂O₂ faster than the second oxidation consumes it, unreacted peroxide accumulates in the reactor and decomposes exothermically. To solve this, implement a cascade control loop: tie the H₂O₂ dosing pump directly to the reactor's internal temperature probe. If the temperature exceeds 60 °C, the pump must automatically pause.

Q: We are observing a 4-6% polar impurity in our final product. LC-MS indicates a mass consistent with ester hydrolysis. What went wrong? A: The methyl ester moiety of the propanoate group is highly susceptible to hydrolysis at elevated temperatures (50–60 °C) in an aqueous environment. As the oxidation proceeds, trace acidic by-products can lower the pH of the aqueous phase, catalyzing ester cleavage. You must buffer your aqueous catalyst phase to a pH of ~5.5 using a mild phosphate buffer prior to initiating the reaction to protect the ester linkage.

Q: Can we omit the PTC to simplify the final aqueous wash and avoid emulsion issues? A: No. Omitting the PTC will result in an incomplete reaction, stalling at the sulfoxide intermediate (See Table 1, Entry 1). The active oxidant is a water-soluble peroxotungstate complex. Without a lipophilic cation (like trioctylmethylammonium) to shuttle this complex across the biphasic boundary into the organic phase, the oxidant cannot physically reach the sulfoxide. The PTC is non-negotiable for high-yield batch operations 2[2].

Q: We are moving to a 100 kg campaign. Is batch oxidation still viable? A: While possible, the risk of thermal runaway scales exponentially with volume. For campaigns of this size, transitioning to a continuous-flow oxidation is highly recommended. By immobilizing the tungsten catalyst on activated carbon, you can continuously pass the thioether and H₂O₂ through a packed column, achieving >90% yields while maintaining a minimal active reaction volume, drastically improving the safety profile 3[3].

References

  • Title: Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide Source: rsc.org URL: [Link]

  • Title: Full article: Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide Source: tandfonline.com URL: [Link]

  • Title: Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: elifesciences.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate Purity Analysis: A Comparative Guide

Executive Summary & Analytical Target Profile (ATP) In modern pharmaceutical development, the purity analysis of complex intermediates is critical for ensuring the safety and efficacy of final Active Pharmaceutical Ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

In modern pharmaceutical development, the purity analysis of complex intermediates is critical for ensuring the safety and efficacy of final Active Pharmaceutical Ingredients (APIs). Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7) is a highly versatile small molecule scaffold widely utilized in drug synthesis[1].

However, its unique structural features—a basic pyrimidine ring, a polar sulfone moiety, and a hydrolyzable propanoate ester—present significant chromatographic challenges. Traditional High-Performance Liquid Chromatography (HPLC) methods often suffer from poor peak shape and inadequate resolution when analyzing this compound.

This guide objectively compares a legacy analytical approach against a modern, optimized methodology. By applying the principles of 2[2] and validating against the updated 3[3], we establish a self-validating, highly robust protocol for its purity analysis.

Lifecycle N1 Analytical Target Profile (ATP) N2 Method Design (ICH Q14) N1->N2 Define Goals N3 Method Validation (ICH Q2(R2)) N2->N3 Optimize N4 Routine QC Analysis N3->N4 Validate N5 Lifecycle Management N4->N5 Monitor N5->N2 Feedback

Fig 1. Analytical lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

Mechanistic Challenges & Experimental Design Causality

The Silanol Interaction Dilemma

The primary challenge in analyzing Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate lies in its pyrimidine nitrogens. On legacy Fully Porous Particle (FPP) silica columns, residual surface silanols (-SiOH) become ionized (-SiO⁻) at mid-to-high pH levels. The basic pyrimidine nitrogens act as strong hydrogen bond acceptors and can undergo secondary ion-exchange interactions with these active silanols, resulting in severe peak tailing and compromised quantitation of closely eluting impurities.

Causality Behind Experimental Choices

To mitigate this, our optimized method (Method B) employs two critical design choices:

  • Mobile Phase pH Control (0.1% Formic Acid, pH ~2.7): This acidic environment serves a dual purpose. First, it suppresses the ionization of the majority of surface silanols (pKa ~3.5-4.5). Second, it prevents the base-catalyzed hydrolysis of the compound's propanoate ester moiety, ensuring sample stability during the run.

  • Stationary Phase Selection (SPP EC-C18): Even at pH 2.7, highly acidic isolated silanols remain active on legacy columns. By utilizing a Superficially Porous Particle (SPP) End-Capped C18 (EC-C18) column, we physically shield these residual silanols. The solid core of the SPP also reduces longitudinal diffusion, drastically increasing theoretical plates without the extreme backpressures of sub-2 µm UHPLC columns.

Mechanism cluster_A Method A: Legacy FPP C18 cluster_B Method B: Modern SPP EC-C18 C1 Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (Basic Pyrimidine Moiety) A1 Active Silanols (-SiO⁻) C1->A1 Secondary Interaction B1 End-Capped Surface C1->B1 Shielded Interaction A2 Ion-Exchange Interaction (Severe Peak Tailing) A1->A2 B2 Hydrophobic Partitioning Only (Sharp, Symmetrical Peaks) B1->B2

Fig 2. Mechanism of basic pyrimidine interaction with traditional vs. end-capped C18 phases.

Objective Performance Comparison

We compared the legacy approach (Method A) against the optimized approach (Method B) under identical gradient conditions to isolate the impact of the stationary phase chemistry.

Table 1: Chromatographic Performance Comparison
ParameterMethod A (Legacy FPP C18)Method B (SPP EC-C18)Consequence / Advantage
Column Specs 5 µm, 150 x 4.6 mm, Uncapped2.7 µm, 100 x 4.6 mm, End-CappedLower backpressure, higher efficiency
Retention Time ( tR​ ) 8.5 min5.2 min38% faster analysis time
Tailing Factor ( Tf​ ) 1.85 (Marginal/Fail)1.05 (Excellent)Improved integration accuracy
Theoretical Plates ( N ) 8,50024,000Sharper peaks, higher sensitivity
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.2Baseline separation from critical impurities

Self-Validating Experimental Protocol (Method B)

To guarantee data integrity and continuous oversight as mandated in GMP environments[4], the following protocol incorporates strict System Suitability Testing (SST). If the SST fails, the system auto-invalidates the run, preventing the reporting of erroneous data.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water (0.1% v/v). Degas via sonication for 10 minutes. (Causality: Standardizes pyrimidine ionization and stabilizes the propanoate ester).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Step 2: Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume (100 µg/mL).

Step 3: Chromatographic Conditions
  • Column: Superficially Porous Particle EC-C18 (2.7 µm, 100 x 4.6 mm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Causality: Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: Linear ramp to 60% B

    • 8.0 - 10.0 min: 95% B (Column Wash)

    • 10.0 - 13.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - The Self-Validating Gate

Inject the Working Standard (100 µg/mL) five times sequentially. The analytical sequence may only proceed if the following criteria are met:

  • Tailing Factor ( Tf​ ): ≤ 1.2

  • Theoretical Plates ( N ): ≥ 15,000

  • Retention Time %RSD: ≤ 0.5%

  • Peak Area %RSD: ≤ 1.0%

ICH Q2(R2) Method Validation Summary

Following the successful establishment of the ATP via Method B, a full validation was executed in accordance with the 4[4]. The revision of these guidelines emphasizes proving that the analytical procedure is fit for its intended purpose across its entire lifecycle[3].

Table 2: ICH Q2(R2) Validation Results for Method B
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at tR​ of analytePeak purity angle < Purity thresholdPass
Linearity R2 ≥ 0.999 over specified range R2 = 0.9998 (Range: 1 - 150 µg/mL)Pass
Accuracy (% Recovery) 98.0% - 102.0% across 3 levels99.5% - 101.2%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 0.82%Pass
Limit of Detection (LOD) S/N ratio ≥ 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.15 µg/mLPass
Robustness Deliberate variations (pH, Temp, Flow)No significant impact on Tf​ or Rs​ Pass

Conclusion

The purity analysis of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate requires careful consideration of its basic and hydrolyzable functional groups. By moving away from legacy fully porous silica and adopting a superficially porous, end-capped C18 stationary phase paired with a strictly controlled acidic mobile phase, we eliminate secondary silanol interactions. The resulting method is not only 38% faster but fully compliant with the latest ICH Q14 and Q2(R2) regulatory expectations, ensuring robust, lifecycle-managed data integrity for pharmaceutical quality control.

Sources

Comparative

Structural Elucidation and Quantification of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate: A Comparative Mass Spectrometry Guide

Executive Summary For researchers and drug development professionals, the accurate structural characterization and quantification of complex small-molecule scaffolds are critical. Methyl 3-(pyrimidin-2-ylmethanesulfonyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization and quantification of complex small-molecule scaffolds are critical. Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7; Formula: C9H12N2O4S) presents a unique analytical challenge. It integrates three distinct functional domains: a highly stable pyrimidine ring, a reactive sulfone bridge, and a labile propanoate ester.

This guide objectively compares the performance of leading mass spectrometry platforms—High-Resolution Mass Spectrometry (ESI-HRMS), Triple Quadrupole (ESI-QqQ), and Gas Chromatography-Mass Spectrometry (GC-EI-MS)—for analyzing this compound. By detailing the causality behind its fragmentation pathways, we provide a self-validating framework for robust method development.

Mechanistic Causality in Mass Spectrometry

Understanding the intrinsic gas-phase chemistry of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is essential for optimizing collision energies and selecting appropriate precursor-to-product ion transitions.

The Sulfone Rearrangement Paradigm

Under Collision-Induced Dissociation (CID), protonated sulfones do not simply cleave at the C-S bond. Instead, they frequently undergo a well-documented gas-phase rearrangement where an alkyl or aryl group migrates from the sulfur atom to an oxygen atom, forming a transient sulfinate ester intermediate . This rearrangement dictates the subsequent neutral loss of sulfur dioxide (SO₂; -64 Da), a diagnostic marker for the sulfone functionality .

Pyrimidine Ring Stability

The pyrimidine moiety is highly resistant to fragmentation due to its aromatic stability. Consequently, the most energetically favorable cleavage occurs at the α -carbon relative to the sulfone group. This α -cleavage yields the highly stabilized pyrimidin-2-ylmethyl cation (m/z 93.045) , which serves as the base peak in most tandem mass spectra and is the optimal product ion for high-sensitivity quantification .

Ester Lability

The methyl propanoate tail is the most labile portion of the molecule. Low-energy CID typically triggers the loss of methanol (-32 Da) from the ester group, forming a stable acylium ion.

Fragmentation M [M+H]+ C9H13N2O4S+ m/z 245.0596 F1 Loss of Methanol (-32 Da) C8H9N2O3S+ m/z 213.0331 M->F1 Ester cleavage (Low CE) F2 Pyrimidin-2-ylmethyl cation C5H5N2+ m/z 93.0452 M->F2 alpha-C-S cleavage (Optimum CE) F3 Loss of SO2 (-64 Da) C9H13N2O2+ m/z 181.0977 M->F3 Sulfone rearrangement F4 Pyrimidine ring cleavage C4H4N+ m/z 66.0344 F2->F4 HCN loss (High CE)

Mass spectral fragmentation pathway of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

Comparative Analytical Platforms

Selecting the correct analytical platform depends on whether the goal is structural elucidation (e.g., metabolite identification) or high-throughput quantification (e.g., pharmacokinetic screening).

Platform A: ESI-HRMS (Orbitrap / Q-TOF) - Best for Structural Elucidation
  • Performance: Delivers sub-ppm mass accuracy.

  • Advantage: Crucial for differentiating the isobaric loss of SO₂ (-63.96 Da) from the loss of two methanol molecules or other isobaric interferences. It confirms the exact elemental composition of the pyrimidin-2-ylmethyl cation.

Platform B: ESI-QqQ MS/MS - Best for Targeted Quantification
  • Performance: Offers maximum sensitivity and dynamic range via Multiple Reaction Monitoring (MRM).

  • Advantage: By isolating the m/z 245.1 precursor and monitoring the m/z 93.1 product ion, QqQ platforms filter out background noise, achieving limits of quantification (LOQ) in the low pg/mL range.

Platform C: GC-EI-MS - Not Recommended
  • Performance: Poor suitability.

  • Limitation: Sulfones are notoriously thermally labile. Injection into a GC inlet at 250°C often leads to spontaneous oxidation, thermal degradation, or premature elimination of SO₂, resulting in irreproducible spectra and loss of the molecular ion .

Workflow Sample Sample Preparation Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC GC GC-EI-MS (High Risk of Thermal Degradation) Sample->GC Direct Injection Split Platform Selection LC->Split HRMS ESI-Orbitrap HRMS (Structural Elucidation & Exact Mass) Split->HRMS Discovery / Validation QqQ ESI-QqQ MS/MS (Targeted MRM Quantification) Split->QqQ High-Throughput Assay

Comparative analytical workflow for the characterization of sulfone-containing pyrimidines.

Quantitative Data & Fragmentation Profiling

To facilitate method transfer, the following tables summarize the exact masses and optimized MRM transitions for Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

Table 1: High-Resolution Exact Mass Profiling (ESI+)

Fragment IdentityElemental FormulaTheoretical Exact Mass (m/z)Diagnostic Utility
Precursor Ion [M+H]+ C9H13N2O4S+245.0596Intact molecule confirmation
[M+H - CH3OH]+ C8H9N2O3S+213.0331Confirmation of ester moiety
[M+H - SO2]+ C9H13N2O2+181.0977Confirmation of sulfone bridge
Pyrimidin-2-ylmethyl+ C5H5N2+93.0452Primary quantification target

Table 2: Optimized ESI-QqQ MRM Parameters

Transition (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
245.1 93.1 5025Quantifier (Maximum Sensitivity)
245.1 181.1 5015Qualifier 1 (Sulfone Verification)
245.1 213.0 5010Qualifier 2 (Ester Verification)

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following LC-MS/MS protocol incorporates built-in causality checks. By monitoring specific qualifier transitions, the system self-validates that the detected signal originates from the intact sulfone rather than an in-source breakdown product.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve the analytical standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Causality Note: Avoid using basic solvents, as the α -protons adjacent to the sulfone group are highly acidic and prone to deuterium exchange or degradation in high pH environments.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: MS Source Optimization (Self-Validating Check)

  • Infuse the standard at 10 µL/min.

  • Adjust the Capillary Voltage (typically 3.0 - 3.5 kV) and Desolvation Temperature (350°C).

  • System Suitability Check: Monitor the ratio of m/z 245 (Precursor) to m/z 181 (In-source SO₂ loss). If the m/z 181 peak exceeds 10% of the precursor intensity, lower the declustering potential/cone voltage. Excessive in-source fragmentation artificially inflates the apparent limit of detection and destroys quantitative linearity.

Step 4: MRM Acquisition

  • Program the transitions listed in Table 2.

  • Ensure the ion ratio of the Quantifier (93.1) to Qualifier (181.1) remains constant ( ± 15%) across all calibration standards to validate peak purity.

References

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. URL:[Link]

  • Kong, J., et al. (2014). Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of Organic Chemistry. URL:[Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. URL:[Link]

Validation

Overcoming Suzuki-Miyaura Limitations: A Comparative Guide to Sulfonyl Propanoate Derivatives in Desulfinative Cross-Coupling

Executive Summary For drug development professionals and synthetic chemists, the construction of biaryl linkages containing basic heteroaromatics (such as pyridines, pyrimidines, and pyrazines) is a persistent challenge....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the construction of biaryl linkages containing basic heteroaromatics (such as pyridines, pyrimidines, and pyrazines) is a persistent challenge. Traditional Suzuki-Miyaura cross-coupling often fails when applied to 2-aza-aryl boronates due to their inherent instability.

This guide objectively compares the performance of traditional boronates, direct sulfinate salts, and sulfonyl propanoate derivatives (β-ester sulfones) . By acting as base-activated "latent" sulfinates, sulfonyl propanoates bypass the purification and solubility issues of direct salts, offering a highly stable, multi-step compatible alternative for palladium-catalyzed desulfinative cross-coupling.

The Challenge: Heteroaromatic Cross-Coupling & Proto-deboronation

The direct (hetero)-arylation of aza-aromatics at the α-position to a nitrogen atom is notoriously problematic. When utilizing 2-pyridyl boronates in Suzuki-Miyaura reactions, the proximity of the basic nitrogen lone pair to the highly polarized carbon-boron bond facilitates rapid proto-deboronation [1]. This destructive side reaction often outpaces the desired transmetalation step, resulting in trace yields of the target biaryl and near-complete consumption of the starting material.

While pre-formed heteroaromatic sulfinate salts emerged as viable nucleophilic alternatives, they present their own logistical hurdles. Metal sulfinate salts are highly polar, making them difficult to purify via standard normal-phase silica gel chromatography. Furthermore, their poor solubility in the non-polar or moderately polar solvents typically required for cross-coupling limits their utility in complex, multi-step parallel synthesis [2].

Mechanistic Causality: The Advantage of Latent Sulfinates

To overcome the physical limitations of sulfinate salts, sulfonyl propanoate derivatives were developed as base-activated latent reagents [2].

Why do sulfonyl propanoates succeed where others fail?

  • Lipophilic Masking: By masking the polar sulfinate anion with a lipophilic propanoate ester group, the reagent behaves like a standard organic molecule. It is bench-stable, highly soluble in organic solvents, and easily purified using standard chromatography.

  • Controlled In Situ Activation: Under the basic conditions of the cross-coupling reaction (typically using K₂CO₃ and heat), the β-ester undergoes an E1cB-like β-elimination. This controlled release generates the active heteroaryl sulfinate salt and a volatile methyl acrylate byproduct directly in the reaction medium.

  • Optimized Transmetalation: The choice of K₂CO₃ is not arbitrary. Mechanistic studies demonstrate that K₂CO₃ serves a dual function: the potassium cation actively accelerates the transmetalation step, while the carbonate anion acts as a scavenger for the liberated sulfur dioxide, preventing catalyst poisoning [3]. For pyridine sulfinates, the loss of SO₂ from the chelated Pd(II) sulfinate complex is the turnover-limiting step [3].

G A Sulfonyl Propanoate (Latent Reagent) B Base Activation (K2CO3, Heat) A->B E1cB Elimination C Sulfinate Salt (Active Nucleophile) B->C - Methyl Acrylate D Pd-Catalysis (+ Aryl Bromide) C->D Transmetalation E Biaryl Product (+ SO2) D->E Reductive Elimination

Caption: Logical workflow of base-activated latent sulfinate cross-coupling.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of the three primary reagent classes used for 2-pyridyl cross-coupling.

Reagent ClassShelf StabilityOrganic SolubilityMulti-Step TolerancePrimary Failure ModeTypical Yield (2-Pyridyl)
Heteroaryl Boronates LowHighPoorRapid proto-deboronation< 30%
Sulfinate Salts ModerateLowPoorPoor solubility, hygroscopic50–70%
Sulfonyl Propanoates HighHighExcellentIncomplete E1cB elimination75–95%

Data synthesized from comparative cross-coupling studies of aza-aromatics [1][2].

Experimental Methodologies (Self-Validating Systems)

To ensure high reproducibility, the following protocols are designed as self-validating systems , incorporating specific observable checkpoints to confirm the success of each mechanistic step.

Protocol A: Synthesis of the Latent Sulfonyl Propanoate

Objective: Prepare methyl 3-(pyridin-2-ylsulfonyl)propanoate from pyridine-2-thiol.

  • Thiol-Michael Addition: Dissolve pyridine-2-thiol (1.0 mmol) and methyl acrylate (1.2 mmol) in anhydrous dichloromethane (DCM, 5 mL). Add triethylamine (0.1 mmol) and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: TLC monitoring (30% EtOAc/Hexanes) must show the complete consumption of the highly polar thiol and the formation of a less polar, UV-active thioether spot.

  • Oxidation: Cool the reaction mixture to 0 °C. Add m-CPBA (2.5 mmol, 77% max) portion-wise to control the exotherm. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to destroy excess oxidant.

    • Self-Validation Checkpoint: KI-starch indicator paper must remain white when dipped into the aqueous layer, confirming the complete neutralization of peroxides.

  • Purification: Extract with DCM (3 × 10 mL), wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the bench-stable sulfonyl propanoate.

Protocol B: Palladium-Catalyzed Desulfinative Cross-Coupling

Objective: Cross-couple the latent reagent with an aryl bromide.

  • Reaction Setup: In an oven-dried Schlenk tube, combine methyl 3-(pyridin-2-ylsulfonyl)propanoate (1.5 mmol), the target aryl bromide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and finely milled K₂CO₃ (2.0 mmol).

  • Deoxygenation (Critical Step): Evacuate the tube and backfill with argon three times.

    • Causality Note: Rigorous deoxygenation is mandatory. Oxygen will rapidly oxidize the Xantphos ligand and promote competitive homocoupling of the aryl bromide.

  • Coupling: Add anhydrous 1,4-dioxane (5 mL) and heat the sealed mixture to 110 °C for 16 hours.

    • Self-Validation Checkpoint: During the reaction, the evolution of methyl acrylate can often be detected in the headspace via crude NMR. The formation of a fine white precipitate (KBr) indicates successful oxidative addition and transmetalation. LC-MS analysis of an aliquot should confirm the exact mass of the [M+H]+ biaryl product.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, concentrate, and purify by chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Pd(II)(Ar)(Br) Oxidative Addition Pd0->OxAdd Ar-Br TransMet Pd(II)(Ar)(SO2Het) Transmetalation OxAdd->TransMet - KBr Desulf Pd(II)(Ar)(Het) Desulfination TransMet->Desulf - SO2 Desulf->Pd0 Reductive Elimination Product Biaryl Product Desulf->Product Latent Sulfonyl Propanoate Sulfinate Heteroaryl Sulfinate Latent->Sulfinate Base (-Acrylate) Sulfinate->TransMet

Caption: Palladium-catalyzed desulfinative cross-coupling catalytic cycle.

References

  • Blakemore, D. C.; Shavnya, A.; Willis, M. C. "Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki-Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates." ACS Medicinal Chemistry Letters, 2025. URL:[Link]

  • Willis, M. C. et al. "Base-Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition, 2021. URL:[Link]

  • Willis, M. C. et al. "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society, 2020. URL:[Link]

Comparative

Spectroscopic validation techniques for Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

Executive Summary In modern drug discovery and chemical synthesis, the integrity of molecular building blocks dictates the success of downstream workflows. Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and chemical synthesis, the integrity of molecular building blocks dictates the success of downstream workflows. Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7) is a highly versatile scaffold, combining a reactive pyrimidine ring with a sulfonyl linker and an ester moiety. However, the unique electronic environment created by the highly electron-withdrawing sulfone and pyrimidine groups presents distinct analytical challenges.

This guide objectively compares the efficacy of a Comprehensive Multimodal Validation (CMV) approach against Routine LC-UV-MS Screening for this specific compound. By detailing the causality behind our experimental choices, this document serves as a self-validating protocol for researchers requiring absolute structural certainty.

The Analytical Challenge: Structural Nuances

The structure of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate contains a highly activated methylene bridge ( −CH2​− ) situated directly between the pyrimidine ring and the sulfonyl group ( −SO2​− ).

  • Routine Screening Pitfalls: Relying solely on standard Liquid Chromatography-Mass Spectrometry (LC-UV-MS) often leads to false positives. The labile C−S bond is prone to in-source fragmentation during atmospheric pressure ionization, frequently resulting in the loss of the pyrimidine or propanoate fragments. Furthermore, LC-UV-MS cannot definitively distinguish between structurally isomeric sulfones and sulfinates.

  • The Multimodal Solution: To achieve compliance with stringent international quality standards, such as those outlined in the ICH Q6A guidelines for new chemical substances [1], a self-validating orthogonal approach is required. Nuclear Magnetic Resonance (NMR) establishes atomic connectivity, High-Resolution Mass Spectrometry (HRMS) confirms exact isotopic mass, and Fourier Transform Infrared (FT-IR) spectroscopy definitively proves the sulfur oxidation state [2].

Objective Comparison: Validation Workflows

To demonstrate the necessity of advanced spectroscopy, Table 1 compares the performance and data yield of Routine Screening versus Comprehensive Multimodal Validation for sulfonyl-pyrimidine derivatives.

Table 1: Performance Comparison of Validation Alternatives

Performance MetricRoutine LC-UV-MS ScreeningComprehensive Multimodal Validation (NMR + HRMS + FT-IR)
Isomer Differentiation Low (Cannot resolve positional isomers)High (2D NMR resolves exact connectivity)
Oxidation State Confirmation Moderate (Relies on mass shift)Absolute (FT-IR distinctively identifies SO2​ vs SO bands)
Fragment Stability Poor (High in-source fragmentation of C−S bond)Excellent (Soft ESI-HRMS preserves molecular ion)
Regulatory Compliance Insufficient for IND/NDA filingsFully compliant with ICH Q6A specifications [1]
Time-to-Result < 15 minutes2 - 4 hours

Quantitative Spectroscopic Data

The following table summarizes the benchmark experimental data required to validate the structural integrity of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate.

Table 2: Core Spectroscopic Signatures

TechniqueKey Signals / Data PointsStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 8.85 (d, J=4.8 Hz, 2H)Pyrimidine H−4,H−6 (Aromatic)
δ 7.40 (t, J=4.8 Hz, 1H)Pyrimidine H−5 (Aromatic)
δ 4.75 (s, 2H)Activated Methylene ( −CH2​−SO2​− )
δ 3.72 (s, 3H)Methyl Ester ( −OCH3​ )
13 C NMR (100 MHz, CDCl3​ ) δ 171.0, 160.5, 60.2Carbonyl ( C=O ), Pyrimidine C−2 , Methylene
FT-IR (ATR)1740 cm−1 , 1325 cm−1 , 1150 cm−1 Ester C=O , Asymmetric SO2​ , Symmetric SO2​ [3]
ESI-HRMS m/z 245.0592 (Calculated: 245.0596) [M+H]+ (Error: < 2 ppm)

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols form a self-validating system. Each step is designed with specific causality to mitigate the chemical vulnerabilities of the sulfonyl-pyrimidine scaffold.

Protocol A: High-Resolution NMR Acquisition ( 1 H, 13 C, HSQC)

Causality: The activated methylene protons ( δ 4.75) are highly acidic. Using protic deuterated solvents (like Methanol- d4​ ) can lead to rapid Hydrogen/Deuterium (H/D) exchange, causing the disappearance of this critical signal. Therefore, strictly anhydrous CDCl3​ is utilized.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer to the exact impedance of the sample to maximize the signal-to-noise ratio for the quaternary pyrimidine carbon ( C−2 ).

  • Acquisition:

    • Acquire 1 H NMR with 16 scans and a relaxation delay ( D1 ) of 2 seconds.

    • Acquire 13 C NMR with 1024 scans. Crucial Step: Ensure a D1 of at least 3 seconds to allow full relaxation of the quaternary carbonyl and pyrimidine carbons.

  • 2D Correlation: Run a 1H−13C HSQC experiment to definitively link the highly deshielded methylene protons ( δ 4.75) to their corresponding carbon ( δ 60.2), ruling out solvent impurities.

Protocol B: ESI-HRMS Analysis

Causality: The C−S bond adjacent to the pyrimidine ring is prone to homolytic cleavage under harsh ionization. We employ soft Electrospray Ionization (ESI) with optimized declustering potentials to preserve the intact molecular ion [M+H]+ .

  • Dilution: Prepare a 1 μg/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. The formic acid ensures efficient protonation of the pyrimidine nitrogen.

  • Injection: Infuse the sample directly into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer at a flow rate of 10 μL/min .

  • Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to a conservative 250°C to prevent thermal degradation of the sulfone.

  • Mass Calibration: Utilize a lock-mass solution (e.g., Leucine Enkephalin) to ensure mass accuracy remains below 5 ppm.

Protocol C: FT-IR Spectroscopy (ATR Method)

Causality: Traditional KBr pellet methods often introduce moisture, which creates a broad O−H stretch that can obscure the critical ester C=O band at 1740 cm−1 . Attenuated Total Reflectance (ATR) eliminates matrix interference.

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm−1 resolution).

  • Application: Place 2-3 mg of the neat, solid compound directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the solid lattice.

  • Validation: Analyze the spectrum specifically for the symmetric and asymmetric S=O stretches at 1150 cm−1 and 1325 cm−1 , respectively. The presence of both bands orthogonally validates the sulfone oxidation state, distinguishing it from a sulfoxide (which would only present a single band around 1050 cm−1 ) [2].

Validation Workflow Visualization

The following diagram illustrates the logical, self-validating pathway required to advance the compound from raw synthesis to a fully certified building block.

ValidationWorkflow Start Synthesized Compound Batch LCMS Initial Screening (LC-UV-MS) Start->LCMS Purity >95% NMR Connectivity & Purity (1D/2D NMR) LCMS->NMR Pass HRMS Exact Isotopic Mass (ESI-HRMS) LCMS->HRMS Pass IR Oxidation State ID (FT-IR ATR) LCMS->IR Pass Decision Data Concordance Review NMR->Decision HRMS->Decision IR->Decision Release QA Validated Product Release Decision->Release Orthogonal Match

Caption: Multimodal spectroscopic validation workflow ensuring orthogonal structural confirmation.

References

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Sulfur X-ray Absorption and Emission Spectroscopy of Organic Sulfones.ACS Publications - Journal of Physical Chemistry A.
  • Critical Evaluation of the Methods for the Characterization of the Degree of Sulfonation.MDPI - Polymers.
Validation

Comprehensive Analytical Guide: GC-MS vs. UPLC-MS/MS for Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

Executive Summary Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7) is a versatile small-molecule scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates[1]. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7) is a versatile small-molecule scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates[1]. Structurally, it is a complex molecule featuring a basic pyrimidine ring, a highly polar methanesulfonyl (–SO₂–) linker, and a hydrolyzable methyl ester.

For analytical scientists, this structural triad presents significant chromatographic challenges. While Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the default choice for such polar and high-boiling compounds, Gas Chromatography-Mass Spectrometry (GC-MS) remains an indispensable, orthogonal technique for residual solvent analysis, extractables and leachables (E&L) profiling, and volatile impurity detection. This guide objectively compares both modalities and provides a self-validating GC-MS protocol engineered specifically to mitigate the thermal and chemical liabilities of this scaffold.

Mechanistic Challenges in Chromatographic Analysis

Analyzing this compound via GC-MS requires overcoming three primary physicochemical hurdles. Understanding the causality behind these challenges is critical for method development:

  • Thermal Lability of the Sulfone Moiety: Sulfones are prone to thermal degradation when exposed to the high temperatures typical of GC injection ports. Specifically, they can undergo thermal extrusion of sulfur dioxide (SO₂), leading to artifact peaks and poor quantitation of the parent mass[2].

  • Pyrimidine Basicity and Silanol Interactions: The pyrimidine ring contains two basic nitrogen atoms. In a GC system, these nitrogens act as Lewis bases, aggressively interacting with residual active silanol (–SiOH) groups in standard glass liners and fused-silica columns. This interaction causes severe peak tailing, irreversible adsorption, and a drastic loss in sensitivity[3].

  • Ester Transesterification: The methyl propanoate group is highly susceptible to hydrolysis or transesterification. If the sample is prepared in a protic solvent (e.g., methanol) in the presence of matrix trace acids/bases, the ester will degrade before it even reaches the column.

Objective Comparison: GC-MS vs. UPLC-MS/MS

To determine the appropriate analytical pathway, researchers must weigh the inherent strengths and limitations of hard ionization (EI) versus soft ionization (ESI).

Analytical ParameterGC-MS (Electron Ionization, 70 eV)UPLC-MS/MS (Electrospray Ionization, ESI+)
Ionization Mechanism Hard ionization. Yields extensive fragmentation; the molecular ion (M⁺ 244) is often weak or absent.Soft ionization. Yields a strong protonated precursor ion [M+H]⁺ at m/z 245.
Sensitivity Moderate (ng/mL range). Limited by thermal degradation and column adsorption.High (pg/mL range). Ideal for trace quantification in biological matrices.
Thermal Degradation Risk High. Requires specialized low-temperature inlets and ultra-inert fluidics.Negligible. Analysis occurs at near-ambient temperatures in the liquid phase.
Matrix Effects Low. GC is generally immune to the ion suppression commonly seen in MS analysis.High. ESI is highly susceptible to ion suppression from co-eluting matrix components.
Primary Application Volatile impurities, residual solvents, and non-targeted E&L screening[4].Pharmacokinetic (PK) profiling, assay release, and trace degradant quantitation.

Optimized GC-MS Methodology (Self-Validating Protocol)

To successfully analyze Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate via GC-MS, the system must be meticulously passivated, and thermal stress must be minimized[5].

Step-by-Step Protocol & Causality
  • Step 1: Sample Preparation. Dissolve the standard/sample in Ethyl Acetate (GC-grade, anhydrous).

    • Causality: Ethyl acetate is an aprotic solvent that prevents the transesterification of the methyl ester moiety, which would otherwise occur rapidly in methanol or ethanol.

  • Step 2: Inlet Configuration. Install a single-taper Ultra-Inert (UI) glass liner without glass wool. Set the inlet temperature to 230 °C .

    • Causality: Glass wool introduces massive surface area and active sites that trap pyrimidines. Lowering the inlet temperature from the standard 250–280 °C to 230 °C provides enough thermal energy to volatilize the compound while preventing the thermal extrusion of the sulfone group.

  • Step 3: Column Selection. Use an Agilent DB-5MS UI (or equivalent 5% phenyl/95% dimethylpolysiloxane) column, 30 m × 0.25 mm × 0.25 µm.

    • Causality: The "Ultra-Inert" end-capping technology is mandatory here. Standard DB-5 columns possess residual silanols that will cause the pyrimidine nitrogens to tail infinitely, destroying peak symmetry.

  • Step 4: Oven Ramping Program.

    • Initial: 80 °C (hold 1 min).

    • Ramp: 15 °C/min to 280 °C (hold 5 min).

    • Causality: A rapid ramp minimizes the residence time of the thermally labile sulfone inside the hot oven, preserving the structural integrity of the analyte.

System Suitability & Self-Validation

Do not inject the target analyte until the system proves its inertness.

  • Inject a 10 µg/mL standard of Pyridine (a basic probe).

  • Calculate the USP Tailing Factor ( Tf​ ).

  • Validation Gate: The system is validated for pyrimidine analysis only if the pyridine Tf​ is ≤ 1.2 . If Tf​>1.2 , the system has active Lewis acid sites. You must trim the front end of the column and replace the liner before proceeding.

Workflow Visualization

G Start Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate Analytical Profiling Goal1 Volatile Impurities & Residual Solvents Start->Goal1 Goal2 Assay, PK Profiling & Degradant Analysis Start->Goal2 GCMS GC-MS (EI) DB-5MS UI Column Goal1->GCMS LCMS UPLC-MS/MS (ESI) C18 Column Goal2->LCMS GC_Challenge Challenge: Thermal Lability (Sulfone Degradation) GCMS->GC_Challenge LC_Challenge Challenge: Matrix Effects (Ion Suppression) LCMS->LC_Challenge GC_Fix Solution: Ultra-Inert Liner, Lower Inlet Temp (230°C) GC_Challenge->GC_Fix LC_Fix Solution: Isotope Dilution, Optimized Gradient LC_Challenge->LC_Fix

Analytical decision tree for Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate profiling.

References

  • [2] National Institutes of Health (PMC). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Available at:[Link]

  • [3] Journal of Medicinal Chemistry - ACS Publications. Tunable Aromatic Sulfoxides and Sulfones as Cysteine-Targeting Warheads: Exploring the Structure–Reactivity Relationship. Available at: [Link]

  • [4] LCMS.cz. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available at: [Link]

  • [5] Chemical Research in Toxicology. Gas Chromatography-Tandem Mass Spectrometry Verification of Sulfur Mustard Exposure in Humans through the Conversion of Protein Adducts to Free Sulfur Mustard. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex heterocyclic building blocks like Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7) requires more than just passive compliance; it...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic building blocks like Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS: 1787856-48-7) requires more than just passive compliance; it demands a mechanistic understanding of the molecule's physical and chemical fate[1]. Highly valued in medicinal chemistry and drug discovery[2], this compound features structural motifs that dictate highly specific operational and disposal protocols to mitigate environmental and occupational hazards.

The following operational guide provides self-validating, step-by-step procedures for the safe handling, spill response, and final destruction of this chemical.

Chemical Profiling & Causality: The "Why" Behind the Protocol

To build a trustworthy safety protocol, we must first deconstruct the molecule. Every disposal step is directly informed by the compound's structural components:

  • Pyrimidine Ring: This nitrogen-rich heterocycle dictates that thermal destruction will yield toxic nitrogen oxides (NOx). Therefore, disposal must strictly utilize high-temperature incineration facilities equipped with NOx scrubbing systems.

  • Sulfonyl Group (-SO₂-): The presence of sulfur means that combustion will also generate sulfur oxides (SOx). Similar pyrimidine sulfones are known to cause significant skin, eye (H315, H319), and respiratory irritation (H335)[3]. This necessitates strict PPE during handling and SOx scrubbing during incineration.

  • Methyl Ester: Esters are susceptible to hydrolysis. Under strongly basic or acidic conditions in aqueous waste streams, this compound may hydrolyze into methanol and the corresponding sulfonyl propanoic acid, altering the waste's toxicity profile and flash point.

Table 1: Structural Hazards and Disposal Implications
Structural FeaturePrimary HazardOperational/Disposal Implication
Pyrimidine Ring NOx generation upon combustionRequires incineration with NOx scrubbers.
Sulfonyl Group SOx generation; skin/eye irritantRequires SOx scrubbers; mandate nitrile gloves (≥0.11 mm)[4].
Methyl Ester Base/Acid catalyzed hydrolysisWaste must be pH neutralized (pH 6–8) before long-term storage.

Operational Disposal Plans

The following methodologies provide self-validating systems for routine waste management and acute spill response.

Protocol A: Routine Laboratory Waste Segregation

Causality: Segregating this compound into the correct waste stream prevents unintended hydrolysis and ensures the incineration facility applies the correct thermal parameters.

  • Quenching & Neutralization: Ensure the compound is fully unreacted or quenched if it is part of a post-reaction mixture. Adjust the solution to pH 6–8 using mild acid/base to prevent ester hydrolysis during storage.

  • Solvent Compatibility Check: Dissolve or suspend the waste in a compatible, non-halogenated organic solvent (e.g., ethyl acetate or ethanol). Note: If the reaction utilized halogenated solvents (e.g., DCM), the entire mixture must be diverted to the "Halogenated Waste" stream.

  • Segregation: Transfer the mixture into a clearly labeled "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) container. Do not mix with heavy metals or strong oxidizers.

  • Storage: Store the container in a secondary containment tray within a ventilated Satellite Accumulation Area (SAA). Adhere to the strict 90-day maximum storage rule before transferring to your facility's central waste hub.

Protocol B: Acute Spill Response

Causality: Pyrimidine derivatives can be potent respiratory and dermal irritants[3]. Immediate containment using inert materials prevents aerosolization and surface contamination.

  • PPE Protocol: Immediately don chemical-resistant gloves, non-vented safety goggles, and a lab coat[4].

  • Containment: Surround and cover the spill with an inert absorbent material such as vermiculite, clay cat litter, or sand[4].

    • Critical Warning: Do NOT use combustible absorbents like sawdust, which can create a fire hazard when mixed with reactive organic compounds.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a rigid, sealable hazardous waste container. Avoid dry sweeping, which generates hazardous dust.

  • Decontamination: Wash the spill surface with a mild detergent solution. Collect all rinsate and dispose of it as aqueous hazardous waste.

Waste Workflow Visualization

DisposalWorkflow Start Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate Waste Generation Decision Waste Type / Event Start->Decision Spill Acute Spill Response (Contain with Vermiculite) Decision->Spill Accidental Release Routine Routine Lab Waste (Quench & Neutralize) Decision->Routine Experimental Byproduct SolidWaste Solid Waste Container (Non-Halogenated) Spill->SolidWaste Sweep & Collect Routine->SolidWaste Solid form LiquidWaste Liquid Organic Waste (pH Neutralized) Routine->LiquidWaste Dissolved in solvent Incineration High-Temp Incineration (NOx & SOx Scrubbers Required) SolidWaste->Incineration EPA/RCRA Transport LiquidWaste->Incineration EPA/RCRA Transport

Workflow for the segregation and high-temperature incineration of pyrimidine-sulfonyl waste.

References

  • PubChem. "2-(Methylsulphonyl)pyrimidine | C5H6N2O2S | CID 13289225". Retrieved from: [Link][3]

  • Reed College. "Hazardous Laboratory Chemicals Disposal Guide". Retrieved from: [Link][4]

  • Sdfine. "5-FLUOROURACIL Safety Data Sheet". Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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